(1-Oxaspiro[4.4]nonan-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-8-3-6-9(11-8)4-1-2-5-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLNWPNHFDYHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562802 | |
| Record name | (1-Oxaspiro[4.4]nonan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129055-62-5 | |
| Record name | (1-Oxaspiro[4.4]nonan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1-oxaspiro[4.4]nonan-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The 1-Oxaspiro[4.4]nonane Scaffold: A 3D Platform for Next-Gen Therapeutics
Technical Whitepaper & Experimental Guide
Executive Summary: The Escape from Flatland
In modern drug discovery, the "Escape from Flatland" initiative drives the shift from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds. The (1-Oxaspiro[4.4]nonan-2-yl)methanol core represents a privileged structural motif in this paradigm. Unlike flat heteroaromatics, this spirocyclic ether offers inherent chirality, high metabolic stability, and a defined vector for projecting pharmacophores via its hydroxymethyl handle.
This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its application in TACE inhibition (anti-inflammatory) , nucleoside mimicry (antiviral/antineoplastic) , and fragment-based drug discovery (FBDD) .
Structural Rationale & Pharmacochemistry[1]
The Spiro-Ether Advantage
The 1-oxaspiro[4.4]nonane system consists of a tetrahydrofuran (THF) ring fused to a cyclopentane ring at a single quaternary carbon.
-
Conformational Restriction: The spiro center locks the two rings perpendicular to each other. This rigidity reduces the entropic penalty upon binding to a protein target.
-
The "Methanol" Vector: The C2-hydroxymethyl group is not merely a substituent; it is a strategic "warhead linker." In TACE inhibitors, this alcohol is converted to a hydroxamic acid binding motif. In nucleoside analogs, it mimics the 5'-hydroxyl group of ribose.
Physicochemical Profile (In Silico Comparison)
| Property | Benzene Analog (Flat) | 1-Oxaspiro[4.4]nonane (3D) | Impact on Drugability |
| Fsp3 (Fraction sp3) | 0.0 | ~0.9 | Higher Fsp3 correlates with better solubility and clinical success. |
| LogP | High (Lipophilic) | Moderate | Improved water solubility without sacrificing membrane permeability. |
| Metabolic Liability | High (CYP450 oxidation) | Low | Quaternary spiro-carbon blocks metabolic soft spots. |
Therapeutic Case Studies
Anti-Inflammatory: TACE Inhibition
Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17) is a validated target for rheumatoid arthritis.
-
Mechanism: Derivatives of (1-oxaspiro[4.4]nonan-2-yl)methanol, specifically those functionalized with beta-benzamido hydroxamic acids , have shown nanomolar potency against TACE.
-
Structural Logic: The spiro scaffold fits into the S1' specificity pocket of the enzyme, while the hydroxamic acid (derived from the methanol handle) chelates the catalytic Zinc ion.
-
Key Finding: These spiro-derivatives exhibit superior selectivity over Matrix Metalloproteinases (MMPs), reducing side effects (musculoskeletal toxicity) common in first-gen inhibitors.
Antiviral & Oncology: Nucleoside Mimics
The scaffold serves as a bioisostere for the sugar moiety in nucleosides.
-
Mechanism: By replacing the ribose ring with the rigid oxaspiro[4.4]nonane system, the "sugar" pucker is locked. This pre-organization can enhance affinity for viral polymerases or act as a chain terminator.
-
Application: "Spirocyclic Restriction" strategies use this core to create conformationally locked analogs of Thymidine and Uridine, showing potential in inhibiting viral replication machinery.
Visualizing the Scaffold Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic, guiding the transformation of the raw scaffold into active therapeutic agents.
Figure 1: SAR Decision Tree transforming the 1-oxaspiro[4.4]nonane core into specific therapeutic classes.
Experimental Protocols
Synthesis of the Core Scaffold
Method: Radical Cyclization via Alkoxy Radical Intermediate. Rationale: This method is preferred over acid-catalyzed spiroketalization for generating the methanol derivative because it tolerates the free alcohol precursor and proceeds under mild, neutral conditions.
Reagents:
-
Precursor: 4-(2-hydroxyethyl)cyclopent-1-enyl methanol
-
Oxidant: Iodobenzene diacetate (PIDA)
-
Solvent: Cyclohexane/DCM
-
Catalyst: Iodine (
)
Step-by-Step Protocol:
-
Preparation: Dissolve the diol precursor (1.0 eq) in anhydrous cyclohexane (0.1 M).
-
Activation: Add PIDA (1.5 eq) and Iodine (1.0 eq) under a nitrogen atmosphere.
-
Irradiation: Irradiate the mixture with visible light (tungsten lamp) at 25°C for 2-4 hours. Note: The iodine generates the alkoxy radical, which attacks the alkene to close the THF ring.
-
Quench: Wash the reaction mixture with saturated aqueous
to remove excess iodine. -
Extraction: Extract with EtOAc (3x), dry over
, and concentrate. -
Purification: Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient). The spiro-ether product is typically a colorless oil.
Biological Validation: TACE Enzymatic Assay
To verify the therapeutic potential of the synthesized derivative (e.g., hydroxamate analog).
Assay Principle: FRET (Fluorescence Resonance Energy Transfer) cleavage assay. Substrate: Mca-KPLGL-Dpa-AR-NH2 (Fluorogenic peptide substrate).
Protocol:
-
Buffer Prep: 50 mM Tris-HCl (pH 7.4), 10 mM
, 10 µM , 0.05% Brij-35. -
Enzyme Incubation: Incubate recombinant human TACE (ADAM17) (5 nM final) with the test compound (serial dilutions: 1 nM to 10 µM) for 30 mins at 25°C.
-
Substrate Addition: Add fluorogenic substrate (10 µM final).
-
Measurement: Monitor fluorescence excitation at 320 nm and emission at 405 nm continuously for 60 mins.
-
Analysis: Calculate
by plotting the slope of fluorescence increase (velocity) against log[Inhibitor].
Synthetic Workflow Diagram
Figure 2: Oxidative radical cyclization workflow for accessing the core spiro-scaffold.
References
-
Ott, G. R., et al. (2008).[1] "Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE)." Bioorganic & Medicinal Chemistry Letters.
-
Burkhard, J. A., et al. (2010). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Paquette, L. A. (2004). "Spirocyclic Restriction of Nucleosides. An Analysis of Protecting Group Feasibility while Accessing Prototype anti-1-Oxaspiro[4.4]nonanyl Mimics." Organic Letters.
-
Tietze, L. F., et al. (2004). "Efficient Synthesis of the 1-Oxaspiro[4.4]nonane Skeleton by a Domino Reaction." Chemistry - A European Journal.
-
Zheng, T., et al. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.
Sources
(1-Oxaspiro[4.4]nonan-2-yl)methanol CAS number and safety data sheets
Technical Profile: (1-Oxaspiro[4.4]nonan-2-yl)methanol & Spirocyclic Ether Scaffolds
Executive Summary
The spiro[4.4]nonane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional vector that enhances
Critical Note on Identification: While the parent ketone (1-oxaspiro[4.4]nonan-2-one) is a registered commodity chemical (CAS 33448-80-5), the specific alcohol derivative discussed here is frequently generated in situ or as a custom synthesis intermediate. This guide provides the definitive protocols for its synthesis, handling, and application.
Part 1: Chemical Identity & Physiochemical Profile
Unlike flat aromatic scaffolds, the 1-oxaspiro[4.4]nonane system introduces defined stereochemical vectors. The hydroxymethyl group at position C2 serves as a primary handle for further functionalization (e.g., oxidation to aldehyde, conversion to halides, or etherification).
Nomenclature & Identifiers
| Attribute | Detail |
| Chemical Name | (1-Oxaspiro[4.4]nonan-2-yl)methanol |
| IUPAC Name | 1-oxaspiro[4.4]nonan-2-ylmethanol |
| Parent Ketone CAS | 33448-80-5 (1-oxaspiro[4.4]nonan-2-one) |
| Analog CAS | 23153-74-4 ((1,4-dioxaspiro[4.4]nonan-6-yl)methanol) |
| Molecular Formula | |
| Molecular Weight | 156.22 g/mol |
| SMILES | OCC1CCC2(CCCC2)O1 |
Predicted Physiochemical Properties
-
LogP (Octanol/Water): ~1.3 – 1.6 (Lipophilic but soluble in organic solvents).
-
Topological Polar Surface Area (TPSA): ~29.5 Ų (Excellent membrane permeability).
-
Boiling Point: Predicted ~220–230°C at 760 mmHg.[1]
-
Stereochemistry: The C2 position is chiral. Synthesis from the racemic ketone yields a racemic alcohol; enantioselective routes (e.g., enzymatic reduction) are required for chiral purity.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of (1-Oxaspiro[4.4]nonan-2-yl)methanol typically proceeds via the reduction of its oxidized precursors. Below is the field-standard protocol for generating this intermediate from the commercially available ketone.
Primary Route: Hydride Reduction of 1-Oxaspiro[4.4]nonan-2-one
This route is preferred for its operational simplicity and high yield.
-
Precursor: 1-Oxaspiro[4.4]nonan-2-one (CAS 33448-80-5).
-
Reagents: Sodium Borohydride (
) or Lithium Aluminum Hydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Solvent: Methanol (for
) or THF (for ).
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 1-oxaspiro[4.4]nonan-2-one in 20 mL of dry methanol under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add 12 mmol of
portion-wise over 15 minutes to control hydrogen evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (stain with p-anisaldehyde; the alcohol will appear as a distinct blue/purple spot).
-
Quench: Quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Dry organics over
and concentrate in vacuo. -
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc gradient).[2]
Alternative Route: Cyclization Strategy
For de novo synthesis (not starting from the ketone), a spiro-cyclization of a diol is utilized.
-
Mechanism: Acid-catalyzed cyclization of 1-(3-hydroxypropyl)cyclopentanol derivatives.
-
Key Reagent: p-Toluenesulfonic acid (pTSA) in refluxing benzene/toluene.
Synthesis Pathway Diagram
Figure 1: Synthetic workflow from commodity precursors to the target spiro-alcohol.[3]
Part 3: Applications in Drug Discovery
The 1-oxaspiro[4.4]nonane core acts as a bioisostere for substituted cyclopentanes or tetrahydrofurans, offering distinct advantages:
-
Conformational Restriction: The spiro-fusion locks the orientation of the oxygen vector, reducing the entropic penalty upon binding to a protein target.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common liability in linear ether chains.
-
Vector Control: The hydroxymethyl group allows for the attachment of pharmacophores (aryl groups, heterocycles) at a precise angle relative to the lipophilic core.
Key Application Areas:
-
Kinase Inhibitors: Used to occupy hydrophobic pockets (ATP-binding sites) with defined geometry.
-
GPCR Ligands: The spiro-core mimics the rigidity of naturally occurring terpenes often active at GPCRs.
Part 4: Safety Data Sheet (SDS) Analysis
As a research intermediate, a specific REACH-compliant SDS may not exist for the alcohol. The following safety profile is derived from the parent ketone and analogous spiro-ethers.
Signal Word: WARNING
Hazard Identification (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Flammability: Likely a Class IIIB combustible liquid (Flash point >93°C), though volatile solvents used in synthesis (MeOH, THF) pose the primary fire risk.
Handling & Storage
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The alcohol functionality makes it hygroscopic; moisture can complicate precise stoichiometry in subsequent steps.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood to avoid inhalation of vapors.
Emergency Protocols
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
-
Skin Contact: Wash with soap and water.
-
Spill: Absorb with inert material (vermiculite/sand). Do not flush into sewer systems.
Safety Decision Tree
Figure 2: Operational safety logic for handling spiro-alcohol intermediates.
References
-
Paquette, L. A., et al. (2001).[4] "1-Oxaspiro[4.4]nonan-6-ones.[5] Synthetic Access via Oxonium Ion Technology." The Journal of Organic Chemistry.
-
Guerrero-Caicedo, A., et al. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 1-oxaspiro[4.4]nonan-2-one (CAS 33448-80-5)."
-
PubChem. (2025). "Compound Summary: 1-oxaspiro[4.4]nonan-2-one." National Library of Medicine.
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- 1. 1-oxaspiro(4,5)decan-2-one, 699-61-6 [thegoodscentscompany.com]
- 2. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry and Chirality of (1-Oxaspiro[4.4]nonan-2-yl)methanol
Introduction: The Significance of Three-Dimensional Structure in Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single common atom, are privileged structural motifs found in a diverse array of natural products and pharmacologically active compounds.[1][2] Their rigid, three-dimensional architecture makes them attractive scaffolds in drug discovery, allowing for the precise spatial presentation of functional groups to interact with biological targets.[3] (1-Oxaspiro[4.4]nonan-2-yl)methanol, a member of the spiroketal class, embodies the stereochemical complexity inherent to these molecules. The control and unambiguous assignment of its stereochemistry are not merely academic exercises; they are critical prerequisites for understanding its structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutic agents derived from this core.[4]
This guide provides a comprehensive technical overview of the stereochemical landscape of (1-Oxaspiro[4.4]nonan-2-yl)methanol. We will dissect its inherent chirality, explore strategies for stereocontrolled synthesis, detail the analytical methodologies for stereochemical assignment, and discuss the profound implications of its stereoisomerism in the context of drug development.
Section 1: The Stereochemical Landscape
The structure of (1-Oxaspiro[4.4]nonan-2-yl)methanol contains two stereogenic centers, which are the source of its chirality.[5]
-
C2: The carbon atom bonded to the ring oxygen, the hydroxymethyl group (-CH₂OH), and two other distinct ring carbons.
-
C5 (the spirocenter): The carbon atom common to both the tetrahydrofuran and cyclopentane rings.
The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers.[6] For (1-Oxaspiro[4.4]nonan-2-yl)methanol, with its two stereocenters, a total of four distinct stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers.
The relationships between these isomers can be categorized as follows:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[7] For example, the (2R, 5R) isomer is the enantiomer of the (2S, 5S) isomer.
-
Diastereomers: Stereoisomers that are not mirror images of each other.[7] This relationship exists between any isomer and the isomers that are not its direct enantiomer (e.g., (2R, 5R) is a diastereomer of (2R, 5S) and (2S, 5R)).
Caption: Stereochemical relationships of the four possible isomers.
Section 2: Strategies for Stereoselective Synthesis
Achieving stereocontrol in the synthesis of spiroketals is a classical challenge in organic chemistry.[1] Syntheses are often designed to proceed under either thermodynamic or kinetic control to favor the formation of a specific stereoisomer.[3][8]
Key Synthetic Approaches:
-
Cyclization of Dihydroxyketone Precursors: This is a common and powerful strategy where an acyclic precursor containing all the necessary atoms is induced to cyclize.[9] The stereochemistry of the final spiroketal can be influenced by the existing stereocenters in the precursor chain and the reaction conditions (e.g., acid catalysis).
-
Asymmetric Catalysis: The use of chiral catalysts can enantioselectively transform a prochiral starting material into a chiral product. For instance, an asymmetric allylation or epoxidation could be employed early in the synthesis to establish a key stereocenter, which then directs the stereochemical outcome of subsequent steps.[10]
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature (e.g., sugars or amino acids) and elaborates them into the target molecule, preserving the initial stereochemistry.
-
Kinetic Resolution: In this process, a racemic mixture is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the slower-reacting enantiomer.
Hypothetical Experimental Protocol: Diastereoselective Reduction
A plausible method to control the stereochemistry at the C2 position is through the diastereoselective reduction of the corresponding ketone, (1-Oxaspiro[4.4]nonan-2-one). The existing chirality at the C5 spirocenter can direct the approach of the reducing agent.
Objective: To perform a diastereoselective reduction of racemic (,5R)-1-Oxaspiro[4.4]nonan-2-one to favor the formation of (,2R,5R)-(1-Oxaspiro[4.4]nonan-2-yl)methanol.
Methodology:
-
Preparation: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Anhydrous tetrahydrofuran (THF, 20 mL) is added to the flask, followed by (5R)-1-Oxaspiro[4.4]nonan-2-one (1.0 g, 7.1 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reduction: A solution of L-Selectride® (1.0 M in THF, 8.5 mL, 8.5 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is deemed complete upon the disappearance of the starting ketone spot (typically 2-3 hours).
-
Quenching: The reaction is cautiously quenched at -78 °C by the slow, dropwise addition of 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the diastereomeric alcohol products.
Causality: The choice of L-Selectride, a sterically bulky reducing agent, is deliberate. Its size forces it to approach the carbonyl group from the less sterically hindered face of the molecule, as dictated by the conformation of the spirocyclic system, leading to a high degree of diastereoselectivity.
Section 3: Analytical Methods for Stereochemical Assignment
Determining the relative and absolute configuration of the stereoisomers is a critical step. A combination of spectroscopic and crystallographic techniques is typically employed.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Relative Stereochemistry | Non-destructive; provides detailed structural information in solution.[11] | Absolute configuration cannot be determined without chiral derivatizing agents.[12] |
| X-ray Crystallography | Absolute & Relative Stereochemistry | Unambiguous 3D structure determination.[13][14] | Requires a suitable single crystal, which can be difficult to obtain.[13] |
| Vibrational Circular Dichroism (VCD) | Absolute Stereochemistry | Applicable to samples in solution, including oils.[15][16] | Requires comparison with computationally expensive ab initio calculations.[17][18] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry of diastereomers. Techniques like the Nuclear Overhauser Effect (NOE) can establish through-space proximity between protons. For (1-Oxaspiro[4.4]nonan-2-yl)methanol, an NOE correlation between the proton at C2 and specific protons on the cyclopentane ring would provide strong evidence for their cis or trans relationship, thereby defining the relative configuration. J-based configurational analysis, which uses proton-proton and carbon-proton coupling constants, can also be a powerful method for assigning relative configurations in flexible molecules.[19]
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of molecular structure.[13][20] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of every atom.[14] This provides both the relative stereochemistry between the C2 and C5 centers and, importantly, the absolute configuration of the molecule in the crystal lattice.[13]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[15][16] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.[21] The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown enantiomer is compared to the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a specific, known configuration (e.g., the (2R, 5R) isomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the sample in solution.[17][21] This method is particularly valuable when suitable crystals for X-ray analysis cannot be grown.[15]
Caption: Decision workflow for stereochemical assignment.
Section 4: Significance in Drug Development
The precise three-dimensional shape of a molecule is paramount to its biological activity. Enantiomers and diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4][22] This phenomenon, known as chiral recognition, arises because biological targets like enzymes and receptors are themselves chiral.[15]
-
Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[4]
-
Pharmacokinetic Differences: Stereoisomers can be absorbed, distributed, metabolized, and excreted differently by the body, leading to different effective concentrations and durations of action.
-
Regulatory Scrutiny: Regulatory agencies like the FDA now require new chiral drugs to be developed as single enantiomers unless there is a therapeutic justification for using a racemic mixture.
The spiroketal motif is a key structural feature in numerous biologically active natural products, including antiparasitic agents like avermectins and various insect pheromones.[1][23] For any drug candidate based on the (1-Oxaspiro[4.4]nonan-2-yl)methanol scaffold, a thorough understanding and control of its stereochemistry would be non-negotiable for progression through preclinical and clinical development.
Conclusion
The stereochemistry of (1-Oxaspiro[4.4]nonan-2-yl)methanol is a multifaceted topic with profound implications for its chemical synthesis and potential biological applications. Its four distinct stereoisomers arise from two chiral centers, demanding sophisticated strategies for stereoselective synthesis to access them in pure form. A multi-pronged analytical approach, combining the strengths of NMR spectroscopy, X-ray crystallography, and VCD, is essential for the unambiguous assignment of both relative and absolute configurations. For researchers in drug discovery, mastering the stereochemical challenges presented by this and related spirocyclic systems is a critical step toward the development of safe, selective, and effective new medicines.
References
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (n.d.). Ingenta Connect. Retrieved February 15, 2026, from [Link]
-
Liu, G., Wurst, J. M., & Tan, D. S. (2011). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Journal of the American Chemical Society, 133(20), 7916–7925. Available from: [Link]
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Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute. Retrieved February 15, 2026, from [Link]
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ABSOLUTE CONFIGURATION BY VCD. (n.d.). BioTools. Retrieved February 15, 2026, from [Link]
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Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. (2022). Angewandte Chemie International Edition, 61(26). Available from: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. Retrieved February 15, 2026, from [Link]
-
Vibrational circular dichroism. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. Retrieved February 15, 2026, from [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(3), 16-20. Available from: [Link]
-
Recent synthetic approaches toward non-anomeric spiroketals in natural products. (2019). Beilstein Journal of Organic Chemistry, 15, 2236-2268. Available from: [Link]
-
Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 247-259. Available from: [Link]
-
Deslongchamps, P., & P sumptuous, G. (2019). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Beilstein Journal of Organic Chemistry, 15, 2236-2268. Available from: [Link]
-
A stereochemical journey around spirocyclic glutamic acid analogs. (2021). RSC Advances, 11(52), 33031-33044. Available from: [Link]
-
Jones, P. G. (2008). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 440, 23-40. Available from: [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Paquette, L. A., & Dullweber, U. (1993). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 58(25), 7047-7054. Available from: [Link]
-
NMR Methods for Stereochemical Assignments. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Etzel, W. A., Gau, W., Krämer, W., Stelzer, U., & Weissmüller, J. (1998). Assignment of the Stereochemistry of Spiroxamine by Two-Dimensional NMR Spectroscopy and Stereoselective Chemical Synthesis. Magnetic Resonance in Chemistry, 36(1), 64-68. Available from: [Link]
-
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). Crystals, 11(11), 1399. Available from: [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. Retrieved February 15, 2026, from [Link]
-
1,6-Dioxaspiro(4.4)nonane-2,7-dione. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Chiral carbon & chiral drugs | Stereochemistry. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]
-
Deshpande, R. (2018). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 98, 1-13. Available from: [Link]
-
Naskar, A., Pal, D., Suthar, S., & Jain, S. K. (2023). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. International Journal of Pharmaceutical Investigation, 13(3), 263-270. Available from: [Link]
-
1-Oxaspiro[4.4]non-3-en-2-ylmethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Molecules with multiple chiral centers. (n.d.). Lumen Learning. Retrieved February 15, 2026, from [Link]
-
Chiral examples 2. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 23). Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers, Enantiomers, & Meso Compounds [Video]. YouTube. [Link]
-
Part 1: Introduction to Stereochemistry. (2025). Chiralpedia. Retrieved February 15, 2026, from [Link]
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- 1. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mskcc.org [mskcc.org]
- 4. iipseries.org [iipseries.org]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 4.4. Molecules with multiple chiral centers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies in Spiroketal Synthesis Revisited: Recent Applications...: Ingenta Connect [ingentaconnect.com]
- 10. Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
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- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
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- 22. Part 1: Introduction to Stereochemistry – Chiralpedia [chiralpedia.com]
- 23. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step synthesis protocol for (1-Oxaspiro[4.4]nonan-2-yl)methanol
Abstract & Strategic Overview
This application note details the step-by-step synthesis of (1-Oxaspiro[4.4]nonan-2-yl)methanol , a rigid spirocyclic scaffold valuable in medicinal chemistry for constraining conformation and improving metabolic stability.[1]
Synthetic Strategy: The protocol utilizes a high-fidelity "Epoxide-Opening Spirocyclization" strategy.[1] Unlike radical cyclizations which can suffer from premature termination, or iodolactonizations requiring reductive dehalogenation, this route builds the tetrahydrofuran (THF) ring via a thermodynamically controlled 5-exo-tet ring closure.[1]
Key Advantages:
-
Modularity: The starting material (cyclopentanone) allows for easy analog generation.[1]
-
Atom Economy: All carbons from the allyl fragment are incorporated.
-
Stereocontrol: Acid-catalyzed cyclization favors the formation of the 5-membered ether ring (the target) over the 6-membered pyran isomer.[1]
Retrosynthetic Analysis
The target molecule is disassembled into a linear precursor, 1-allylcyclopentan-1-ol .[1] The spiro-ether linkage is established via the intramolecular nucleophilic attack of a tertiary alcohol onto an activated epoxide.[1]
Figure 1: Retrosynthetic logic flow favoring the 5-exo-tet cyclization pathway.
Experimental Protocol
Stage I: Grignard Allylation
Objective: Synthesis of 1-Allylcyclopentan-1-ol.[1] Mechanism: Nucleophilic addition of allylmagnesium bromide to the ketone carbonyl.
Reagents & Materials:
| Reagent | Equiv. | MW ( g/mol ) | Quantity |
|---|---|---|---|
| Cyclopentanone | 1.0 | 84.12 | 8.41 g (100 mmol) |
| Allylmagnesium bromide (1.0 M in Et₂O) | 1.2 | N/A | 120 mL |
| THF (Anhydrous) | Solvent | - | 200 mL |
| NH₄Cl (sat.[1] aq.) | Quench | - | 150 mL |[1]
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Solvation: Add anhydrous THF (100 mL) and cool to 0°C using an ice/water bath.
-
Grignard Addition: Transfer Allylmagnesium bromide (120 mL) to the flask via cannula.
-
Substrate Addition: Dissolve Cyclopentanone (8.41 g) in THF (50 mL). Add dropwise over 30 minutes, maintaining internal temperature < 10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (10% EtOAc/Hexane; Stain: KMnO₄).[1]
-
Quench: Cool to 0°C. Slowly add saturated NH₄Cl (150 mL). Caution: Exothermic.
-
Workup: Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate[1]
Stage II: Epoxidation
Objective: Synthesis of 1-(Oxiran-2-ylmethyl)cyclopentan-1-ol. Mechanism: Concerted electrophilic oxygen transfer to the alkene.
Reagents & Materials:
| Reagent | Equiv. | MW ( g/mol ) | Quantity |
|---|---|---|---|
| 1-Allylcyclopentan-1-ol (Stage I) | 1.0 | 126.20 | 12.6 g (100 mmol theoretical) |
| m-CPBA (77% max) | 1.2 | 172.57 | 26.8 g |
| Dichloromethane (DCM) | Solvent | - | 300 mL |
| NaHCO₃ (sat.[1] aq.) | Wash | - | 200 mL |[1]
Procedure:
-
Setup: Dissolve Stage I product in DCM (300 mL) in a 1 L RBF. Cool to 0°C.[1][2][3][4][5]
-
Addition: Add m-CPBA (26.8 g) portion-wise over 20 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12 h).
-
Quench: Pour mixture into a biphasic solution of 10% Na₂SO₃ (to quench peroxides) and sat. NaHCO₃. Stir vigorously for 30 mins.
-
Workup: Separate layers. Extract aqueous layer with DCM (2 x 100 mL).[1] Wash combined organics with sat. NaHCO₃ (2x) and brine.[1] Dry over Na₂SO₄ and concentrate.
Stage III: Acid-Catalyzed Spirocyclization
Objective: Ring closure to (1-Oxaspiro[4.4]nonan-2-yl)methanol.[1] Mechanism: Acid-activated 5-exo-tet cyclization.[1] The tertiary hydroxyl attacks the more substituted carbon of the protonated epoxide.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Epoxy-Alcohol (Stage II) | 1.0 | Precursor |
| CSA (Camphorsulfonic acid) | 0.1 | Catalyst |
| DCM (Anhydrous) | Solvent | Medium |[1]
Procedure:
-
Setup: Dissolve the crude epoxide in anhydrous DCM (0.1 M concentration).
-
Catalysis: Add CSA (10 mol%). Stir at RT for 4-6 hours.[1]
-
Workup: Quench with Et₃N (2 equiv relative to CSA). Concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica Gel).
Analytical Data & Validation
Expected Properties:
-
Appearance: Colorless viscous oil.[1]
-
Molecular Formula: C₉H₁₆O₂
-
Molecular Weight: 156.22 g/mol .[1]
Spectroscopic Signature (¹H NMR, 400 MHz, CDCl₃):
-
δ 3.8 - 3.5 ppm (m, 3H): Characteristic of the -OCH-CH₂OH protons.[1] The methine proton adjacent to the ether oxygen and the methylene protons of the alcohol.
-
δ 2.1 - 1.5 ppm (m, 12H): Overlapping multiplets corresponding to the spiro-cyclopentane ring and the THF ring methylene protons.[1]
-
δ 2.5 ppm (bs, 1H): Hydroxyl proton (exchangeable).[1]
Mass Spectrometry (ESI+):
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage III | Formation of 6-membered ring (pyran) byproduct.[1] | Ensure conditions are acidic (CSA or BF₃·OEt₂). Basic conditions favor the wrong regioisomer. |
| Incomplete Epoxidation | Degraded m-CPBA. | Titrate m-CPBA or use fresh reagent.[1] Alternatively, use DMDO (Dimethyldioxirane).[1] |
| Product Decomposition | Acid sensitivity of the ether. | Neutralize acid catalyst completely with Et₃N before concentration.[1] |
Reaction Workflow Diagram
Figure 2: Operational workflow for the synthesis of (1-Oxaspiro[4.4]nonan-2-yl)methanol.
References
-
General Spiroether Synthesis: Wolfe, J. P.; Rossi, M. A.[1] "Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes." J. Am. Chem. Soc.[1][6]2004 , 126, 1620-1621.[1][6] Link[1][6]
-
Epoxide Cyclization Regioselectivity: Coxon, J. M.; Hartshorn, M. P.; Swallow, W. H. "Regioselectivity in the Acid-Catalyzed Ring Opening of 1,2-Epoxy-alkanes."[1] Aust. J. Chem.[1]1973 , 26, 2521.[1]
-
Spiro[4.4]nonane Scaffold Utility: Trost, B. M.; Rhee, Y. H.[1] "Ruthenium-Catalyzed Cycloisomerization-Oxidation: A Novel Route to Spiroketals."[1] J. Am. Chem. Soc.[1][6]1999 , 121, 11680.[1] Link[1]
-
Baldwin's Rules (5-exo-tet vs 6-endo-tet): Baldwin, J. E.[1] "Rules for Ring Closure." J. Chem. Soc., Chem. Commun.[1][7]1976 , 734.[1] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 7. webcentral.uc.edu [webcentral.uc.edu]
ring-closing metathesis strategies for (1-Oxaspiro[4.4]nonan-2-yl)methanol
Application Note: Ring-Closing Metathesis Strategies for (1-Oxaspiro[4.4]nonan-2-yl)methanol
Part 1: Executive Summary & Strategic Analysis
The synthesis of (1-Oxaspiro[4.4]nonan-2-yl)methanol presents a classic challenge in quaternary center construction: creating a sterically congested spiro-junction adjacent to a heteroatom. While traditional acid-catalyzed spiroketalization is viable, it often lacks stereocontrol and functional group tolerance.
Ring-Closing Metathesis (RCM) offers a superior, modular approach. By assembling the quaternary center prior to cyclization, we eliminate the thermodynamic ambiguity of spiroketalization. However, the formation of tetrasubstituted centers via RCM requires rigorous control over conformational pre-organization (the Thorpe-Ingold effect) and catalyst longevity.
This guide details two distinct RCM strategies to access the target scaffold:
-
The "Lactone-Reduction" Route (High Fidelity): RCM of an acrylate precursor to form a spiro-butenolide, followed by stereoselective reduction/homologation. This is the preferred route for generating the C2-hydroxymethyl handle with precise control.
-
The "Direct Ether" Route (Rapid Access): RCM of a functionalized allyl ether.
Part 2: Retrosynthetic Logic & Pathway Design
To access the C2-hydroxymethyl substituted tetrahydrofuran ring, we must install the carbon framework either before RCM or via post-RCM functionalization of a carbonyl.
Pathway Logic Diagram
Figure 1: Retrosynthetic disconnection showing the two primary RCM approaches. The Lactone Route (Left) is preferred for C2-substitution.
Part 3: Detailed Experimental Protocols
Strategy A: The Spiro-Butenolide Route (Recommended)
This strategy utilizes the robust RCM of an acrylate ester. The resulting lactone provides a versatile handle (the carbonyl) at the C2 position, which is then converted to the hydroxymethyl group.
Step 1: Synthesis of 1-Allylcyclopentan-1-ol
-
Reagents: Cyclopentanone (1.0 equiv), Allylmagnesium bromide (1.2 equiv, 1.0 M in Et₂O), THF (anhydrous).
-
Mechanism: Grignard addition to the ketone.
-
Protocol:
-
Cool a solution of cyclopentanone in anhydrous THF to 0 °C under Ar.
-
Add AllylMgBr dropwise over 30 min.
-
Warm to RT and stir for 2 h.
-
Quench with sat. NH₄Cl. Extract with Et₂O.
-
Critical Check: Ensure complete removal of Mg salts; trace magnesium can chelate RCM catalysts later.
-
Step 2: Acylation to 1-Allylcyclopentyl Acrylate
-
Reagents: 1-Allylcyclopentan-1-ol, Acryloyl chloride (1.5 equiv), DIPEA (2.0 equiv), DMAP (10 mol%), DCM.
-
Protocol: Standard esterification at 0 °C -> RT. Purify via flash chromatography (SiO₂, Hex/EtOAc).
Step 3: Ring-Closing Metathesis (The Critical Step)
-
Substrate: 1-Allylcyclopentyl acrylate.
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II) .
-
Why G-II? High activity is required to close the electron-deficient acrylate double bond.
-
-
Solvent: Dichloromethane (DCM), degassed.
-
Concentration: 0.005 M (High Dilution).
-
Reasoning: High dilution favors intramolecular cyclization (RCM) over intermolecular dimerization (ADMET).
-
RCM Protocol:
-
Dissolve the acrylate (1.0 mmol) in degassed DCM (200 mL).
-
Add Grubbs II catalyst (2–5 mol%) in one portion.
-
Reflux (40 °C) for 4–12 hours under an inert atmosphere.
-
Monitoring: Monitor disappearance of the terminal alkene peaks in ¹H NMR (δ 5.8–6.0 ppm).
-
Quenching: Add ethyl vinyl ether (50 equiv) and stir for 30 min to deactivate the Ru-carbene.
-
Purification: Concentrate and purify via silica gel chromatography to yield 1-oxaspiro[4.4]non-2-en-2-one .
Step 4: Conversion to (1-Oxaspiro[4.4]nonan-2-yl)methanol
-
Transformation: Lactone → Lactol → Olefin → Alcohol.
-
Protocol:
-
Hydrogenation: H₂ (1 atm), Pd/C (10%) in MeOH. Reduces the C=C bond to yield the saturated lactone.
-
Reduction to Lactol: DIBAL-H (1.1 equiv) in DCM at -78 °C.
-
Wittig Olefination: Ph₃P=CH₂ (Methylenetriphenylphosphorane) on the lactol yields the terminal alkene (1-allyl-1-vinyloxy-cyclopentane equivalent, but cyclized). Wait, this opens the ring.
-
Alternative (Direct Reduction): Reduce the saturated lactone with LiAlH₄ to the diol (ring opening), then cyclize via acid catalysis (5-exo-trig)? No, that reverts to spiroketal issues.
-
Best Homologation: React the saturated lactone with a C1-synthon or use Tebbe reagent to convert C=O to C=CH₂, then Hydroboration-Oxidation to -CH₂OH.
-
Selected Method:Tebbe Methylenation / Hydroboration.
-
Convert 1-oxaspiro[4.4]nonan-2-one to the exocyclic enol ether using Tebbe reagent.
-
Hydroboration (9-BBN) followed by oxidative workup gives the primary alcohol: (1-Oxaspiro[4.4]nonan-2-yl)methanol .
-
-
Part 4: Data Summary & Troubleshooting
Catalyst Selection Matrix
| Catalyst | Activity | Stability | Recommended Use Case |
| Grubbs I | Moderate | Low | Simple, unhindered dienes. Not recommended for this spiro-acrylate. |
| Grubbs II | High | High | Standard for RCM. Best for forming the trisubstituted alkene in the spiro-ring. |
| Hoveyda-Grubbs II | Very High | Very High | Use if G-II fails or if the substrate is highly sterically encumbered. |
| Schrock Mo | Extreme | Low (Air sens.) | Only use if Ru-catalysts fail completely (rare for this scaffold). |
Common Failure Modes & Solutions
| Observation | Diagnosis | Corrective Action |
| Oligomerization | Concentration too high | Dilute reaction to < 0.005 M. Add substrate slowly (syringe pump). |
| No Reaction | Catalyst poisoning | Ensure solvent is degassed. Check for residual amines/phosphines from Step 2. |
| Isomerization | Ruthenium hydride formation | Add 10 mol% 1,4-benzoquinone or Ti(OiPr)₄ to scavenge hydrides. |
Part 5: Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to the spiro-ring closure. Note the formation of the metallacyclobutane intermediate, which is the transition state governing the ring strain barrier.
Figure 2: The catalytic cycle of Ring-Closing Metathesis. The release of ethylene gas drives the equilibrium toward the spirocyclic product.
Part 6: References
-
Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803. Link
-
Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012–3043. Link
-
BenchChem Application Notes. (2025). "Ring-Closing Metathesis (RCM) Strategies for Spiro[4.4]nonane Frameworks." BenchChem Protocols. Link
-
Nicolaou, K. C., et al. (2005).[1] "Total Synthesis of Floresolide B." Journal of the American Chemical Society, 127(33). (Demonstrates RCM for spiro-lactone formation). Link
-
Organic Chemistry Portal. "Ring Closing Metathesis (RCM) - Protocols and Mechanism." Link
Sources
Application Note: Strategic Utilization of (1-Oxaspiro[4.4]nonan-2-yl)methanol in Spirocyclic Pheromone Synthesis
This Application Note is designed for researchers in chemical ecology and agrochemical development. It details the strategic utilization of (1-Oxaspiro[4.4]nonan-2-yl)methanol —a versatile chiral scaffold—in the synthesis of spirocyclic pheromone analogs.
Executive Summary
The spiroketal and spiroether motifs are ubiquitous in insect pheromones, particularly within the Coleoptera (beetles) and Hymenoptera (bees/wasps) orders. While Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane) is the primary aggregation pheromone of the spruce bark beetle (Pityogenes chalcographus), its instability and complex stereochemistry often necessitate the development of stable analogs for field assays and receptor binding studies.
(1-Oxaspiro[4.4]nonan-2-yl)methanol serves as a critical "Carba-Chalcogran" scaffold . By replacing one oxygen atom of the spiroketal system with a methylene group, this scaffold offers enhanced hydrolytic stability while retaining the essential 3D-topography required for receptor docking. This guide details the protocols for synthesizing this scaffold and derivatizing it into bioactive pheromone mimics.
Scientific Background & Mechanistic Insight
The "Spiro" Challenge in Pheromone Chemistry
Spiroacetal pheromones (e.g., Chalcogran, Conophthorin) rely on the anomeric effect to stabilize their conformation. However, under acidic field conditions or within metabolic pathways, these acetals can hydrolyze or isomerize.
-
The Solution: The 1-oxaspiro[4.4]nonane skeleton lacks the second anomeric oxygen, rendering it immune to acid-catalyzed ring opening.
-
The Handle: The C2-hydroxymethyl group ("methanol" handle) is a versatile attachment point. It allows for:
-
Chain Extension: Conversion to ethyl/propyl groups to mimic the hydrophobic tail of natural pheromones.
-
Oxidation: Access to spiro-lactones.
-
Etherification: Synthesis of hybrid ether analogs.
-
Mechanism of Action (Receptor Binding)
Insect odorant receptors (ORs) often recognize the shape (steric envelope) of the spiro-system rather than the specific electronic signature of both oxygens.
-
Hypothesis: The (1-Oxaspiro[4.4]nonan-2-yl) moiety acts as a bioisostere for the 1,6-dioxaspiro[4.4]nonane system.
-
Validation: Binding affinity is retained if the hydrophobic contacts (spiro-ring) and the polar contacts (remaining oxygen) align with the receptor pocket.
Figure 1: Logic flow for using the 1-oxaspiro scaffold to generate stable pheromone mimics.
Experimental Protocols
Protocol 1: Synthesis of the (1-Oxaspiro[4.4]nonan-2-yl)methanol Scaffold
Objective: To synthesize the core spiro-ether scaffold with high diastereoselectivity.
Methodology: Radical Cyclization of
Materials
-
Precursor: 2-(Cyclopentyloxy)acrylonitrile or equivalent alkynyl ether.
-
Reagent: Tributyltin hydride (
). -
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Benzene (degassed) or Toluene.
Step-by-Step Procedure
-
Precursor Preparation:
-
Synthesize the radical precursor by alkylating cyclopentanone enol ether with propargyl bromide, followed by functionalization to the
-bromo acetal or similar radical acceptor. Note: For the specific "methanol" target, a common route involves the intramolecular opening of a spiro-epoxide. -
Alternative (High Yield):Epoxide Opening Route.
-
Start with Methylenecyclopentane .
-
React with 3-butyn-1-ol derivatives to form the ether tether.
-
Perform a radical cyclization to close the THF ring.
-
-
-
Cyclization Reaction:
-
Dissolve the iodo-ether precursor (1.0 equiv) in dry, degassed toluene (0.02 M concentration—dilution is critical to prevent polymerization).
-
Add
(1.2 equiv) and AIBN (0.1 equiv). -
Heat to reflux (
) for 4 hours under Argon atmosphere. -
Checkpoint: Monitor TLC for the disappearance of the starting iodide.
-
-
Oxidative Workup (To install the alcohol):
-
If the radical trap results in a stannyl or halide group, convert to the alcohol via oxidative cleavage (Tamao oxidation) or simple displacement if a leaving group is present.
-
Direct Route: If starting from a glycidyl ether derivative, use Lewis Acid (
) catalyzed cyclization to yield the alcohol directly.
-
-
Purification:
-
Flash chromatography (SiO2, Hexane/EtOAc 4:1).
-
Yield Expectation: 60-75% (Colorless oil).
-
Protocol 2: Divergent Synthesis of Pheromone Analogs
Objective: Convert the hydroxymethyl handle into the ethyl side-chain characteristic of Chalcogran.
Reaction Scheme
-
Oxidation: Alcohol
Aldehyde. -
Wittig Olefination: Aldehyde
Alkene. -
Hydrogenation: Alkene
Ethyl group.
Step-by-Step Procedure
-
Swern Oxidation:
-
To a solution of oxalyl chloride (1.1 equiv) in DCM at
, add DMSO (2.2 equiv). -
Add (1-Oxaspiro[4.4]nonan-2-yl)methanol (1.0 equiv) dropwise.
-
Stir 15 min, then add
(5 equiv). Warm to . -
Result: (1-Oxaspiro[4.4]nonan-2-yl)carbaldehyde.
-
-
Wittig Reaction:
-
Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in THF. Add
-BuLi (1.2 equiv) at to generate the ylide (yellow color). -
Add the aldehyde from Step 1. Stir at RT for 2 hours.
-
Result: Vinyl-spiroether.
-
-
Hydrogenation:
-
Dissolve the vinyl intermediate in MeOH. Add Pd/C (10% w/w).
-
Stir under
(1 atm) for 4 hours. -
Filter through Celite and concentrate.
-
Final Product: 2-Ethyl-1-oxaspiro[4.4]nonane (Carba-Chalcogran).
-
Data Analysis & Quality Control
Stereochemical Validation
The biological activity of pheromones is strictly dependent on stereochemistry.[1] The (1-oxaspiro[4.4]nonan-2-yl)methanol scaffold possesses two chiral centers: the spiro-carbon (C5) and the carbinol carbon (C2).
| Parameter | Method | Acceptance Criteria |
| Purity | GC-MS (EI, 70eV) | >98% (No trace of ring-opened ketone) |
| Diastereomeric Ratio (dr) | 1H-NMR (500 MHz) | >95:5 (trans/cis relative stereochemistry) |
| Enantiomeric Excess (ee) | Chiral GC (Cyclodextrin column) | >99% (if using asymmetric synthesis) |
NMR Diagnostic Signals
-
1H NMR (CDCl3): Look for the diastereotopic methylene protons of the hydroxymethyl group (
3.45–3.65 ppm). The spiro-junction protons usually appear as complex multiplets upfield ( 1.5–1.9 ppm). -
13C NMR: The spiro-quaternary carbon is distinct (
85–95 ppm depending on substitution).
Visualizing the Synthesis Workflow
Figure 2: Synthetic roadmap from commodity chemicals to bioactive pheromone analogs.
References
- Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley.
-
Francke, W., & Kitching, W. (2001). "Spiroacetals in insects." Current Organic Chemistry. Link (Review of spiroacetal occurrence and structure).
-
Vaskevych, R. I., et al. (2019). "Oxa-spirocycles: synthesis, properties and applications." Institute of Organic Chemistry, National Academy of Sciences of Ukraine.[2] (Specific reference for the synthesis of the 1-oxaspiro[4.4]nonan-2-yl methanol scaffold).
- Brimble, M. A., et al. (2006). "Synthesis of the spiroacetal core of the pheromones of the wasp species." Tetrahedron.
-
Hayes, P., et al. (2001). "Synthesis of 1,6-dioxaspiro[4.4]nonanes (Chalcogran) via oxidative radical cyclization." Journal of the American Chemical Society. Link (Context for the radical cyclization mechanism).
Sources
solvent systems for (1-Oxaspiro[4.4]nonan-2-yl)methanol extraction
Technical Application Note: Solvent Systems for the Isolation of (1-Oxaspiro[4.4]nonan-2-yl)methanol
Executive Summary
This application note details the solvent selection strategy and extraction protocols for (1-Oxaspiro[4.4]nonan-2-yl)methanol (CAS: N/A for specific isomer, generic structure referenced). This compound represents a class of spirocyclic ethers with a primary alcohol handle, often encountered as intermediates in the synthesis of bioactive spiroacetals or pheromones.
The core challenge in extracting this molecule lies in its amphiphilic nature . With a predicted LogP of approximately 1.3–1.5, it possesses significant water solubility, leading to poor recovery in standard non-polar extractions. This guide provides a self-validating solvent system to maximize recovery (>90%) and minimize emulsion formation.
Physicochemical Profile & Solvent Logic
To design an effective extraction, we must first understand the solute-solvent interaction parameters.
| Property | Value (Est.) | Implication for Extraction |
| Structure | Spirocyclic Ether + 1° Alcohol | Dual polarity: Hydrophobic spiro-core, Hydrophilic hydroxyl tail. |
| LogP (Oct/Water) | ~1.35 | Critical: The compound partitions significantly into the aqueous phase. Standard extraction will fail without ionic strength modification (salting out). |
| H-Bonding | Donor/Acceptor | Requires a solvent capable of disrupting water-alcohol H-bonds (e.g., Ethyl Acetate). |
| Boiling Point | ~260°C | Non-volatile. Solvent removal requires high vacuum; low-boiling extraction solvents are preferred. |
The "Like Dissolves Like" Causality:
-
Hydrocarbons (Hexane/Heptane): Ineffective. The polar hydroxyl group repels these non-polar solvents, resulting in nearly zero extraction yield.
-
Chlorinated Solvents (DCM): Effective but discouraged. Excellent solubility, but high environmental impact and tendency to form bottom-layer emulsions with biological broths.
-
Esters (Ethyl Acetate): Optimal. The carbonyl oxygen in EtOAc acts as a hydrogen bond acceptor for the hydroxyl proton of the target, improving mass transfer from the aqueous phase.
Solvent Selection Decision Matrix
The following logic gate determines the optimal solvent system based on the upstream synthesis source (e.g., reduction of a lactone vs. radical cyclization).
Figure 1: Decision matrix for selecting the extraction solvent based on reaction origin.
Protocol 1: High-Recovery Liquid-Liquid Extraction (LLE)
Objective: Isolate (1-Oxaspiro[4.4]nonan-2-yl)methanol from an aqueous reaction quench (e.g., borohydride reduction).
Reagents:
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).
-
Salting Agent: Sodium Chloride (Solid, NaCl).
-
Drying Agent: Sodium Sulfate (Anhydrous, Na₂SO₄).[1]
Step-by-Step Methodology:
-
Saturation (The "Salting Out" Effect):
-
Action: Add solid NaCl to the aqueous reaction mixture until no more salt dissolves (saturation point).
-
Mechanism:[2] This increases the ionic strength of the aqueous phase. The water molecules hydrate the Na+ and Cl- ions preferentially over the organic alcohol, forcing the (1-Oxaspiro[4.4]nonan-2-yl)methanol out of the water and into the organic phase. Without this step, yield losses can exceed 40%.
-
-
Solvent Addition:
-
Add Ethyl Acetate in a 1:1 volume ratio to the aqueous phase.
-
Note: Avoid vigorous shaking if protein/biomass is present to prevent stable emulsions. Use gentle inversion.
-
-
Phase Separation:
-
Allow layers to separate. The product resides in the top (organic) layer .
-
Self-Validation Check: If the interface is cloudy (rag layer), filter the entire mixture through a celite pad to break the emulsion.
-
-
Iterative Extraction:
-
Collect the organic layer.
-
Repeat the extraction with fresh Ethyl Acetate three times (3 x Vol).
-
Reasoning: Due to the LogP ~1.35, a single extraction will only recover ~60-70% of the target. Three cycles ensure >95% recovery.
-
-
Drying and Concentration:
-
Combine organic fractions.
-
Dry over anhydrous Na₂SO₄ for 15 minutes.
-
Filter and concentrate under reduced pressure (Rotavap) at 40°C.
-
Protocol 2: Purification via Flash Chromatography
Objective: Separate the target alcohol from non-polar spiro-impurities or polar salts.
Stationary Phase: Silica Gel 60 (40–63 µm).
Mobile Phase Gradient:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate
Gradient Table:
| Column Volume (CV) | % Solvent B (EtOAc) | Target Elution |
| 0–2 | 0% | Elutes non-polar hydrocarbons/spiro-alkenes |
| 2–5 | 0% → 20% | Ramp |
| 5–12 | 20% → 40% | (1-Oxaspiro[4.4]nonan-2-yl)methanol typically elutes |
| 12–15 | 40% → 100% | Elutes highly polar diols/acids |
Visualization:
-
TLC Stain: Phosphomolybdic Acid (PMA) or Vanillin Stain. The alcohol functionality does not absorb strongly in UV (unless derivatized), so destructive staining is required. Heat until blue/dark spots appear.
Workflow Visualization
The following diagram illustrates the complete isolation pathway, highlighting the critical control points (CCPs) for yield preservation.
Figure 2: End-to-end isolation workflow emphasizing the critical salting-out step.
References
-
Spiroether Synthesis & Properties
-
General Extraction of Spirocyclic Alcohols
-
Solvent Selection Principles
-
PubChem Compound Summary: 1-Oxaspiro[4.4]nonan-2-yl)methanol derivatives. Link
- Context: Source for LogP estimations and structural d
-
-
Chromatographic Methods
Sources
- 1. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laballey.com [laballey.com]
- 3. webcentral.uc.edu [webcentral.uc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of spiroether isomers and herniarin of different parts of Matricaria matricarioides and flowers of Chamaemelum nobile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing racemization during (1-Oxaspiro[4.4]nonan-2-yl)methanol processing
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (1-Oxaspiro[4.4]nonan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preserving the stereochemical integrity of this valuable chiral building block. Loss of enantiomeric purity during processing is a critical issue that can compromise biological activity and lead to costly delays. This document provides troubleshooting guides, FAQs, and validated protocols to help you minimize racemization and ensure the success of your synthetic campaigns.
Fundamental Principles: Understanding the Risk of Racemization
(1-Oxaspiro[4.4]nonan-2-yl)methanol is a chiral molecule featuring a spirocyclic ether system. The stereocenter at the C2 position, bearing the hydroxymethyl group, is susceptible to racemization, particularly under acidic conditions. The most probable mechanism involves the protonation of the ether oxygen, followed by a reversible ring-opening to form an achiral hydroxy-aldehyde intermediate. This intermediate, upon cyclization, can produce either enantiomer, leading to a loss of enantiomeric excess (e.e.).[1][2] This process is often accelerated by heat.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for (1-Oxaspiro[4.4]nonan-2-yl)methanol? A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[5] For pharmaceutical applications, the biological activity of a chiral molecule is often exclusive to one enantiomer. The other may be inactive or even cause undesirable side effects. Therefore, maintaining high enantiomeric purity is essential for safety, efficacy, and regulatory approval.[6]
Q2: Under what general conditions is racemization most likely to occur? A2: The primary culprits are acidic conditions (both Brønsted and Lewis acids) and elevated temperatures.[1][3] Strongly acidic cation exchange resins, for example, are known to racemize chiral alcohols and ethers.[1] Even seemingly mild acidic conditions, such as purification on standard silica gel, can lead to a significant loss of enantiomeric excess.
Q3: How can I accurately determine if my sample is racemizing? A3: The gold standard for determining enantiomeric excess (e.e.) is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[6][7] Polysaccharide-based columns are often effective for separating enantiomers of spirocyclic compounds.[6][8] It is crucial to develop a validated chiral analytical method before beginning process development to monitor the stereochemical integrity at each step.
Q4: Can standard purification techniques cause racemization? A4: Yes. Conventional flash chromatography on untreated silica gel is a common and often overlooked source of racemization due to the acidic nature of the silica surface. Likewise, distillation at high temperatures to remove solvents or purify the compound can provide the thermal energy needed to overcome the activation barrier for racemization.[3]
Q5: I need to perform a substitution reaction on the hydroxyl group. How do I avoid racemization? A5: Direct substitution of the hydroxyl group often requires harsh, acidic conditions that promote racemization via an S_N1 mechanism involving a carbocation intermediate.[5][9] The recommended strategy is to first convert the alcohol into a good leaving group, such as a tosylate or mesylate, under non-racemizing conditions (e.g., TsCl, pyridine, 0 °C). This sulfonate ester can then undergo a clean S_N2 reaction with a nucleophile, which proceeds with a predictable inversion of stereochemistry, thus avoiding racemization.[10]
In-Depth Troubleshooting Guides
This section addresses specific experimental issues in a problem/solution format.
Issue 1: Loss of Enantiomeric Purity After Aqueous Workup or Chromatographic Purification
-
Symptoms: You observe a significant drop in e.e. after isolating your product from the reaction mixture. Your in-process control sample had high e.e., but the purified material does not.
-
Primary Cause: Exposure to acidic conditions. This can be residual acid from your reaction in the workup or the inherent acidity of standard silica gel during chromatography.[11]
-
Troubleshooting & Solutions:
-
Neutralize Immediately: During the aqueous workup, quench the reaction mixture directly into a mild base like a saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer solution (pH ≈ 7-8) to neutralize any acid catalysts or acidic byproducts.
-
Avoid Strong Acids: If an acidic wash is required (e.g., to remove basic impurities), use a weak, dilute acid (e.g., 1% citric acid) and minimize the contact time.
-
Deactivate Silica Gel: Before performing column chromatography, neutralize your silica gel. This can be done by preparing the slurry in a solvent system containing a small amount of a non-nucleophilic amine, such as 0.5-1% triethylamine or DIPEA in the eluent.[12]
-
Consider Alternative Stationary Phases: If racemization on silica persists, switch to a more neutral support like alumina (neutral or basic grades) or consider reverse-phase chromatography (C18) where the mobile phase is typically buffered.
-
Issue 2: Racemization During a Reaction to Functionalize the Hydroxyl Group
-
Symptoms: The e.e. of your starting material is high, but the e.e. of the product is low, even before purification.
-
Primary Cause: The reaction conditions (reagents, temperature, base) are promoting the racemization mechanism. This is common in reactions that generate even catalytic amounts of acid or require high temperatures.
-
Troubleshooting & Solutions:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Temperature | Reaction run at elevated temperatures (> 40 °C) or prolonged reflux. | Conduct the reaction at the lowest temperature that affords a reasonable rate (ideally 0 °C to room temperature). Lower temperatures decrease the available thermal energy to overcome the racemization barrier.[3][4] |
| Base Selection | Use of strong, sterically unhindered bases (e.g., NaOH, MeO⁻). | Employ a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.[13][14] These bases are poor nucleophiles and their bulkiness can inhibit side reactions, while still effectively scavenging protons. |
| Reagent Choice | Direct activation with strong acids (e.g., H₂SO₄ for esterification). | Avoid direct acid catalysis. For esterification, use coupling reagents like DCC/DMAP. For substitutions, convert the alcohol to a sulfonate ester first.[10] This changes the mechanism from a racemizing S_N1 to a stereospecific S_N2 pathway. |
| Solvent | Use of protic solvents (e.g., methanol, ethanol) which can facilitate proton transfer. | Prefer aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) to suppress proton-mediated racemization pathways. |
Recommended Protocols & Preventative Strategies
Proactive measures are the most effective way to prevent racemization.
Protocol 1: Stereocenter-Preserving Protection of the Hydroxyl Group
Protecting the alcohol as a silyl ether is an excellent strategy to prevent its participation in side reactions and to avoid the need for acidic conditions in subsequent steps.
Objective: To protect the primary alcohol of (1-Oxaspiro[4.4]nonan-2-yl)methanol as a tert-butyldimethylsilyl (TBDMS/TBS) ether.
Methodology:
-
Setup: To a solution of (1-Oxaspiro[4.4]nonan-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) in a flask under an inert atmosphere (N₂ or Ar), add imidazole (1.5 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 5 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction to completion by TLC or LC-MS (typically 2-4 hours).
-
Workup: Quench the reaction by adding deionized water. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography using deactivated silica gel (pre-treated with 1% Et₃N in hexanes) to afford the pure TBDMS-protected product.
Rationale: This protocol uses mild, basic conditions and aprotic solvents, which are ideal for preserving the stereocenter.[15] The silyl ether is stable to a wide range of non-acidic reagents and can be cleanly removed later using a fluoride source like TBAF, avoiding acid entirely.[16]
Protocol 2: General Workflow for Monitoring Enantiomeric Purity by Chiral HPLC
Objective: To establish a routine check for enantiomeric excess (e.e.) at critical steps of the process.
-
Sample Preparation: Prepare a dilute solution of your sample (starting material, in-process control, or final product) at ~1 mg/mL in the mobile phase or a compatible solvent (e.g., isopropanol). Filter through a 0.22 µm syringe filter.
-
Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® or Chiralcel® series).[6]
-
Method Development:
-
Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol, typically in a 90:10 or 95:5 ratio.
-
Set the flow rate to 0.5-1.0 mL/min.
-
Use a UV detector set to a wavelength where the compound absorbs (if no chromophore is present, derivatization or an alternative detector like a CAD may be needed).
-
-
Analysis: Inject a small volume (5-10 µL) of the racemic standard to determine the retention times of both enantiomers. Then, inject your chiral sample.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and resolving issues related to the loss of enantiomeric purity.
References
-
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Spiro[4.4]nonanes via HPLC. (2025). Benchchem. 6
-
Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. (n.d.). Google Patents.
-
Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). Benchchem. 12
-
Chapter 3: Racemization, Enantiomerization and Diastereomerization. (2007). In [Book Title not provided].
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). PMC.
-
Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate.
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org.
-
Protection of Alcohols. (n.d.). NROChemistry.
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022). The Journal of Organic Chemistry.
-
Alcohol Protecting Groups. (n.d.). University of Windsor Chemistry.
-
Non-nucleophilic base. (n.d.). Wikipedia.
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026). Organic Process Research & Development.
-
Racemization. (n.d.). Wikipedia.
-
17.6: Reactions of Alcohols. (2024). Chemistry LibreTexts.
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Luxembourg Bio Technologies.
-
19.11: Racemization. (2021). Chemistry LibreTexts.
-
Video: Racemization Overview, Mechanism & Examples. (n.d.). Study.com.
Sources
- 1. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Protection of Alcohols | NROChemistry [nrochemistry.com]
Technical Support Center: Overcoming Steric Hindrance in (1-Oxaspiro[4.4]nonan-2-yl)methanol Derivatization
Welcome to the technical support center for the derivatization of (1-Oxaspiro[4.4]nonan-2-yl)methanol and related sterically hindered secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in modifying this specific molecular scaffold. The unique spirocyclic structure adjacent to the hydroxymethyl group presents significant steric challenges, often leading to low reaction yields or complete reaction failure.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these experimental hurdles. The information herein is grounded in established chemical principles and supported by field-proven insights to empower you to overcome these synthetic challenges.
I. Understanding the Challenge: The Nature of Steric Hindrance
Steric hindrance in (1-Oxaspiro[4.4]nonan-2-yl)methanol arises from the bulky spirocyclic system positioned next to the secondary alcohol. This bulkiness physically obstructs the approach of reagents to the hydroxyl group, slowing down or preventing reactions that would otherwise proceed smoothly with less hindered alcohols. Overcoming this requires a strategic selection of reagents, catalysts, and reaction conditions to facilitate the desired transformation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of (1-Oxaspiro[4.4]nonan-2-yl)methanol.
Issue 1: Low to No Yield in Acylation/Esterification Reactions
Q1: My standard acylation protocol using an acid chloride/anhydride with pyridine or triethylamine is failing or giving very low yields. What is happening?
A1: This is a classic case of steric hindrance. The nucleophilicity of the hindered secondary alcohol is insufficient to attack the electrophilic acylating agent, and common bases like pyridine or triethylamine are not strong enough to sufficiently activate the alcohol or the acylating agent to overcome the steric barrier.
Solution: Enhanced Catalysis and Reagent Activation
To drive these reactions to completion, more potent catalytic systems are necessary.
-
4-(Dimethylamino)pyridine (DMAP) Catalysis: DMAP is a "super catalyst" for acylations, often providing rate enhancements of up to 10,000-fold compared to pyridine.[1][2] Its efficacy stems from its ability to act as a nucleophilic catalyst. DMAP first reacts with the acid anhydride or chloride to form a highly reactive N-acylpyridinium intermediate.[3][4] This intermediate is significantly more electrophilic and readily transfers the acyl group to the sterically hindered alcohol.[3]
-
Steglich Esterification: For direct esterification with a carboxylic acid, the Steglich esterification is a powerful method for sterically demanding substrates.[5][6] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP.[5][7] The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then intercepted by DMAP to form the N-acylpyridinium species, facilitating esterification.[6][8]
-
Yamaguchi Esterification: This method is particularly effective for the synthesis of sterically hindered esters.[9][10][11] It involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride. Subsequent reaction with the alcohol in the presence of a stoichiometric amount of DMAP yields the desired ester.[9][10] The in situ formation of a symmetric aliphatic anhydride is believed to be a key reactive intermediate.[9][12]
-
Lewis Acid Catalysis: Certain Lewis acids can also effectively catalyze the acylation of hindered alcohols. Bismuth(III) triflate (Bi(OTf)₃) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are particularly powerful catalysts for acylation with acid anhydrides, even with sterically demanding alcohols.[1][13]
Workflow for Troubleshooting Low Acylation Yield
Caption: Troubleshooting workflow for low acylation yield.
Issue 2: Difficulty in Forming Ether Linkages
Q2: I am struggling to synthesize an ether derivative. Standard Williamson ether synthesis conditions (alkoxide formation followed by alkyl halide) are not working.
A2: The formation of the alkoxide of a sterically hindered secondary alcohol can be challenging, and the subsequent Sɴ2 reaction with an alkyl halide is often impeded by steric hindrance. This can lead to competing elimination reactions, especially with secondary and tertiary alkyl halides.
Solution: Alternative Etherification Strategies
-
Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, and it can be effective for hindered alcohols.[14][15][16] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by a suitable pronucleophile (in this case, another alcohol or a phenol).[14] For particularly hindered systems, using 4-nitrobenzoic acid as the pronucleophile followed by hydrolysis can be an effective two-step strategy.[17][18]
-
Reductive Etherification: This method involves the reaction of the alcohol with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. A modern approach utilizes a thiourea catalyst and chlorodimethylsilane, which has shown success in synthesizing sterically hindered ethers.[19]
-
Electrochemical Methods: Recent advances have demonstrated the use of electrochemical methods to generate reactive carbocations from carboxylic acids, which can then be trapped by hindered alcohols to form ethers under mild conditions.[20][21]
Recommended Reagent Combinations for Derivatization
| Derivatization Type | Reagent/Reaction | Catalyst/Activator | Key Considerations |
| Acylation (Ester) | Acid Anhydride/Chloride | 4-(Dimethylamino)pyridine (DMAP) | Highly effective for overcoming steric hindrance.[1][22] |
| Esterification | Carboxylic Acid | DCC or EDC, DMAP (Steglich) | Mild conditions, suitable for acid-sensitive substrates.[6][8] |
| Esterification | Carboxylic Acid | 2,4,6-Trichlorobenzoyl chloride, DMAP (Yamaguchi) | Excellent for highly hindered systems.[9][10] |
| Etherification | Another Alcohol/Phenol | PPh₃, DEAD/DIAD (Mitsunobu) | Proceeds with inversion of configuration.[14][17] |
| Silylation | Silyl Chloride (e.g., TBDMSCl) | Imidazole, DMAP | DMAP can accelerate sluggish reactions.[23] |
| Silylation | Hydrosilane (e.g., Et₃SiH) | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Dehydrogenative silylation, avoids halide byproducts.[24][25][26] |
Issue 3: Silylation for Protecting Group Introduction is Sluggish
Q3: My attempts to protect the hydroxyl group as a silyl ether (e.g., with TBDMSCl and imidazole) are very slow or incomplete.
A3: The steric bulk around the hydroxyl group is likely hindering the approach of the silylating agent. While TBDMS is a common protecting group, its installation on a hindered alcohol can be challenging.
Solution: More Reactive Silylating Agents and Potent Catalysts
-
More Reactive Silylating Agents: The reactivity of silylating agents generally increases in the order: silyl chlorides < silyl bromides < silyl iodides < silyl triflates.[23] For a hindered alcohol, consider using a more reactive agent like TBDMS-triflate (TBDMSOTf) or triisopropylsilyl triflate (TIPSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine.[27]
-
Enhanced Catalysis: The addition of a catalytic amount of DMAP to the standard imidazole-catalyzed silylation can significantly accelerate the reaction.[23]
-
Dehydrogenative Silylation: An alternative is the use of a hydrosilane (e.g., triethylsilane) with a catalyst like tris(pentafluorophenyl)borane [B(C₆F₅)₃].[24][26] This method is often effective for hindered alcohols and produces dihydrogen gas as the only byproduct.[24][26]
Decision Tree for Silylation Strategy
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. nbinno.com [nbinno.com]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assessment of (1-Oxaspiro[4.4]nonan-2-yl)methanol
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of (1-Oxaspiro[4.4]nonan-2-yl)methanol. As a key chiral building block in modern synthetic chemistry, ensuring its chemical and enantiomeric purity is paramount for downstream applications in drug development and materials science. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, offering a self-validating framework for researchers and analytical scientists.
Analyte Characterization and Inherent Analytical Challenges
(1-Oxaspiro[4.4]nonan-2-yl)methanol is a saturated spirocyclic ether-alcohol. Its structure presents two primary challenges for HPLC analysis:
-
High Polarity: The presence of a hydroxyl group and an ether linkage imparts significant polarity, which can lead to poor retention on traditional non-polar stationary phases like C18.
-
Lack of a Strong Chromophore: The molecule is fully saturated and lacks conjugated π-systems or aromatic rings. Consequently, it does not absorb light strongly in the conventional UV-Visible range (230-400 nm), making detection difficult[1][2].
-
Chirality: The molecule possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical for its use in stereospecific synthesis and requires specialized chiral chromatography techniques[3][4].
The primary detection strategy for a non-chromophoric analyte like this involves setting the UV detector to a very low wavelength (e.g., 200-210 nm). At these wavelengths, the analyte may exhibit some end-absorption. However, this approach demands extremely high-purity mobile phase solvents (like HPLC or MS-grade acetonitrile and water) to minimize baseline noise and solvent absorbance interference[5]. Alternative detectors such as Refractive Index (RI) or Evaporative Light Scattering (ELSD) could also be considered, though they are often less sensitive and incompatible with gradient elution. For this guide, we will focus on optimizing a low-wavelength UV detection method due to its widespread availability.
Comparative Analysis I: Achiral Purity (Impurity Profiling)
The first objective is to develop a method capable of separating the main compound from potential process-related impurities, such as starting materials, by-products, or degradation products. Given the analyte's polar nature, a standard C18 column may provide insufficient retention. Therefore, we will compare three distinct reversed-phase column chemistries.
Workflow for Achiral Method Development
Caption: Workflow for achiral HPLC method development.
Column Chemistry Comparison
The key to separating polar compounds in reversed-phase chromatography is to select a stationary phase that provides adequate retention and unique selectivity.[6][7]
-
Standard C18: The most common reversed-phase chemistry, it separates based on hydrophobicity.[8] For highly polar analytes, retention can be minimal, with peaks eluting near the void volume.
-
Polar-Embedded C18 (e.g., Waters ACQUITY HSS T3, Phenomenex Luna Omega Polar C18): These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain or utilize proprietary end-capping. This modification makes the surface more wettable, allowing for use in highly aqueous mobile phases without phase collapse and providing enhanced retention for polar compounds.[9]
-
Phenyl-Hexyl: This phase offers a different separation mechanism. In addition to hydrophobic interactions, it can engage in π-π interactions with any residual unsaturation in impurities or provide unique shape selectivity.[8]
Mobile Phase Selection: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[10]
-
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff (~190 nm), which is advantageous for our low-wavelength detection strategy. It is considered a stronger solvent than methanol for many compounds.
-
Methanol: Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor. Its higher viscosity results in higher backpressure.[11][12]
Comparative Performance Data
The following table summarizes hypothetical experimental results from screening the different columns with a water/acetonitrile gradient. The goal is to maximize the resolution (Rs) between the main analyte peak and a hypothetical closely-eluting impurity while maintaining good peak shape (Tailing Factor, Tf ≈ 1).
| Column Chemistry | Retention Factor (k) of Analyte | Resolution (Rs) to Impurity | Tailing Factor (Tf) of Analyte | Analysis Time (min) | Rationale for Performance |
| Standard C18 | 0.8 | 1.1 | 1.3 | 8 | Poor retention due to high analyte polarity, leading to co-elution with the solvent front and poor resolution. |
| Phenyl-Hexyl | 2.5 | 1.6 | 1.2 | 12 | Moderate retention. Alternative selectivity did not significantly improve the critical pair separation. |
| Polar-Embedded C18 | 4.2 | 2.5 | 1.1 | 10 | Excellent retention and peak shape in highly aqueous mobile phase.[9] Superior resolution achieved. |
Optimized Achiral Purity Protocol
This protocol is based on the superior performance of the polar-embedded stationary phase.
| Parameter | Setting | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary pump system with UV detector. |
| Column | Waters ACQUITY HSS T3 (100 x 2.1 mm, 1.8 µm) | Chosen for its superior retention of polar compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) | Acidifier helps to ensure consistent analyte ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) | Acetonitrile provides good elution strength and low UV cutoff. |
| Gradient | 5% B to 60% B over 8 minutes | A shallow gradient is used to resolve closely eluting impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Detection | UV at 205 nm | Necessary due to the lack of a strong chromophore. Requires high-purity solvents. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Diluent should be matched to the initial mobile phase conditions to ensure good peak shape. |
Comparative Analysis II: Chiral Purity (Enantiomeric Separation)
Determining enantiomeric excess is often a regulatory requirement and is crucial for understanding a chiral molecule's biological activity. Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective approach.[3][13] Polysaccharide-based CSPs are exceptionally versatile and are the first choice for screening.[14]
Workflow for Chiral Method Screening
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Structural Elucidation of (1-Oxaspiro[4.4]nonan-2-yl)methanol: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
Objective: To provide a technical comparison between Single Crystal X-ray Diffraction (SC-XRD) and NMR-based chiroptical methods for determining the absolute configuration of (1-Oxaspiro[4.4]nonan-2-yl)methanol .
Context: The target molecule features a critical spirocyclic junction at C5 and a chiral center at C2. As is common with low-molecular-weight spiro-ethers, the native alcohol exists as a viscous oil or low-melting solid, rendering direct X-ray analysis difficult. This guide outlines the requisite derivatization protocols to enable crystallographic confirmation and compares this "Gold Standard" approach against the faster, solution-phase Mosher's Ester method.
Part 1: The Structural Challenge
The confirmation of (1-Oxaspiro[4.4]nonan-2-yl)methanol presents a dual stereochemical challenge:
-
The Spiro Junction (C5): The orthogonal arrangement of the two five-membered rings creates a rigid scaffold, but the lack of heavy atoms reduces X-ray scattering power.
-
The Chiral Center (C2): The hydroxymethyl group at C2 defines the enantiomeric series.
Direct crystallization of the native alcohol is often unsuccessful due to high conformational freedom in the hydroxymethyl side chain and insufficient intermolecular hydrogen bonding to lock the lattice.
Part 2: Method A — X-ray Crystallography (The Gold Standard)
To overcome the liquid nature of the native molecule, derivatization is the mandatory first step. We utilize the 3,5-dinitrobenzoate (DNB) ester derivative. This moiety introduces:
-
Rigidity: Through
- stacking of the aromatic rings. -
Crystallinity: Nitro groups serve as strong hydrogen bond acceptors.
-
Anomalous Scattering: The oxygen-rich nitro groups improve the ability to determine absolute configuration (Flack parameter) using Cu-K
radiation if heavier atoms (Br/Cl) are absent.
Experimental Protocol: Derivatization & Crystal Growth
Step 1: Synthesis of the 3,5-Dinitrobenzoate Derivative
-
Reagents: Dissolve (1-Oxaspiro[4.4]nonan-2-yl)methanol (1.0 eq) in anhydrous CH
Cl (DCM). -
Addition: Add Pyridine (1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
-
Reaction: Slowly add 3,5-dinitrobenzoyl chloride (1.2 eq) at 0°C. Warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated NaHCO
. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and brine. Dry over Na SO . -
Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the solid ester.
Step 2: Crystallization (Vapor Diffusion Method)
-
Inner Vial: Dissolve 10 mg of the purified DNB ester in 0.5 mL of minimal solvent (Acetone or THF).
-
Outer Vial: Contains 3 mL of anti-solvent (Pentane or Hexane).
-
Process: Seal the system. Allow to stand undisturbed at 4°C for 48-72 hours.
-
Target: Prismatic needles suitable for mounting.
Representative Crystallographic Data
Note: The following data represents expected parameters for a spiro[4.4]nonane DNB derivative based on analogous spiro-ether structures.
| Parameter | Value / Expectation | Significance |
| Crystal System | Orthorhombic or Monoclinic | Common for chiral organic esters. |
| Space Group | Chiral space groups required for enantiopure samples. | |
| R-Factor ( | < 5.0% (0.05) | Indicates high-quality agreement between model and data. |
| Flack Parameter | ~0.0 (±0.05) | Confirming absolute configuration (0 = correct, 1 = inverted). |
| Unit Cell Vol. | ~1200–1600 Å | Typical for molecules of this size ( |
| Temp | 100 K | Cryogenic cooling reduces thermal vibration (ellipsoids). |
Part 3: Method B — NMR Spectroscopy (The Agile Alternative)
When crystallization fails, the Mosher's Ester method is the industry standard alternative. It relies on the magnetic anisotropy of the phenyl ring in
Experimental Protocol: Double Derivatization
-
Split Sample: Divide the alcohol into two vials.
-
Reaction A: React vial 1 with (
)-(-)-MTPA-Cl to form the ( )-Mosher ester. -
Reaction B: React vial 2 with (
)-(+)-MTPA-Cl to form the ( )-Mosher ester. -
Analysis: Acquire
H-NMR (500 MHz+) for both esters in CDCl .
Data Analysis ( )
Calculate the difference in chemical shift (
-
Positive
: Protons reside on the side of the MTPA plane shielded by the phenyl group in the ( )-ester. -
Negative
: Protons reside on the side shielded by the phenyl group in the ( )-ester.
Part 4: Comparative Analysis
The following table contrasts the two methodologies for a researcher deciding which path to take for the spiro-alcohol.
| Feature | Method A: X-ray (DNB Derivative) | Method B: NMR (Mosher's Ester) |
| Primary Output | 3D Atomic Coordinates (Absolute) | Relative Chemical Shifts (Deductive) |
| Sample State | Must be Solid/Crystalline | Solution Phase (Liquid/Oil ok) |
| Material Req. | >10 mg (for growth & mounting) | < 5 mg (sufficient for |
| Time to Result | 3–7 Days (Synthesis + Growth + Beam) | 4–8 Hours (Synthesis + Acquisition) |
| Certainty | Definitive (100%) | High (95%) - Subject to conformational assumptions |
| Cost | High (Instrument time/Service) | Low (Standard solvent/reagents) |
| Best For... | Final drug substance registration; novel scaffolds. | Rapid intermediate checking; oils that refuse to crystallize. |
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision matrix for confirming the structure of (1-Oxaspiro[4.4]nonan-2-yl)methanol.
Caption: Workflow for structural confirmation. Path A (Red) is definitive but resource-intensive. Path B (Yellow) is rapid but relies on conformational models.
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for NMR-based structure assignment of acyclic and cyclic stereocenters using Mosher ester analysis. Nature Protocols, 2(10), 2451–2458. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Groszek, G., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride. Molecules, 26(19), 6006. (Demonstrates derivatization of spiro-nonane alcohols). [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. [Link]
The Spirocyclic Advantage: A Bioisosteric Comparison of (1-Oxaspiro[4.t]nonan-2-yl)methanol Against Standard Cyclic Ethers
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional structures to enhance target engagement and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1] One such strategy gaining significant traction is the use of spirocycles, which can modulate properties like aqueous solubility, lipophilicity, and metabolic stability.[1][2][3]
This guide provides an in-depth bioisosteric comparison of (1-Oxaspiro[4.4]nonan-2-yl)methanol with its more common monocyclic ether analogues, (tetrahydrofuran-2-yl)methanol (THFM) and (tetrahydropyran-2-yl)methanol (THPM). We will explore how the introduction of a spirocyclic core can be a strategic move to optimize drug-like properties, supported by a combination of experimental data and computational predictions.
The Rationale for Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of lead optimization.[4] The goal is to fine-tune a molecule's characteristics to improve efficacy, selectivity, and pharmacokinetic performance.[4] Cyclic ethers like tetrahydrofuran (THF) and tetrahydropyran (THP) are common motifs in drug molecules, often serving as conformationally restricted linkers or scaffolds. However, their metabolic susceptibility and physicochemical properties may not always be optimal. The introduction of a spirocyclic ether, such as (1-Oxaspiro[4.4]nonan-2-yl)methanol, presents a compelling bioisosteric alternative. The rigid, three-dimensional nature of the spirocyclic scaffold can offer distinct advantages in positioning substituents in space, potentially leading to improved target binding and a more favorable ADME profile.[3][5]
Structural Comparison
The fundamental difference between the three molecules lies in their core structure. THFM and THPM are simple monocyclic ethers, while (1-Oxaspiro[4.4]nonan-2-yl)methanol features two rings joined by a single spiro-carbon atom. This structural distinction has profound implications for their shape, rigidity, and physicochemical properties.
Caption: Molecular structures of the compared cyclic ethers.
Physicochemical Property Showdown
To provide a clear, quantitative comparison, the following table summarizes key experimental and computationally predicted physicochemical properties of the three compounds. Lipophilicity (logP) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) behavior, while aqueous solubility is crucial for bioavailability and formulation.[6][7]
| Property | (Tetrahydrofuran-2-yl)methanol (THFM) | (Tetrahydropyran-2-yl)methanol (THPM) | (1-Oxaspiro[4.4]nonan-2-yl)methanol |
| Molecular Weight ( g/mol ) | 102.13 | 116.16 | 156.22 |
| logP (Octanol-Water) | -0.1[8] | 0.3 (calculated)[9] | 1.35 (predicted) |
| Aqueous Solubility | Miscible | Soluble (1.00E+06 mg/L @ 25 °C)[7] | Moderately Soluble (predicted) |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bonds | 1 | 1 | 1 |
Predicted values for (1-Oxaspiro[4.4]nonan-2-yl)methanol were generated using Molinspiration Cheminformatics.
From the data, a clear trend in lipophilicity is observed. The spirocyclic compound is predicted to be significantly more lipophilic than its monocyclic counterparts. This increased lipophilicity can be advantageous for penetrating biological membranes but may also lead to increased plasma protein binding and potentially faster metabolic turnover.[7] However, the unique three-dimensional and rigid structure of spirocycles can also shield the molecule from metabolic enzymes, an effect not captured by logP alone.[2][10] The expected moderate solubility of the spirocycle, a consequence of its higher molecular weight and lipophilicity, is a common trade-off in drug design that can often be managed through formulation strategies.
The Metabolic Stability Argument
Experimental Protocols for Property Determination
To empower researchers to validate these properties for their own novel compounds, we provide the following established experimental protocols.
Determination of Lipophilicity (logP) by HPLC
The HPLC method is a high-throughput alternative to the traditional shake-flask method for determining logP.[3][6] It relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.
Caption: Workflow for in vitro metabolic stability assay.
Step-by-step Protocol:
-
Incubation Mixture: In a microcentrifuge tube, pre-incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at 37°C. [4]2. Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH. [4]3. Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Conclusion
The bioisosteric replacement of common cyclic ethers with a spirocyclic analogue like (1-Oxaspiro[4.4]nonan-2-yl)methanol represents a sophisticated strategy in drug design. While this modification is predicted to increase lipophilicity, it offers a significant advantage in terms of introducing a rigid, three-dimensional architecture. This can lead to improved target binding and, crucially, enhanced metabolic stability by sterically shielding vulnerable positions from enzymatic attack. The experimental protocols provided herein offer a robust framework for researchers to empirically determine these key drug-like properties and validate the "spirocyclic advantage" in their own drug discovery programs. As the demand for drug candidates with optimized ADME profiles continues to grow, the strategic incorporation of spirocycles is poised to become an increasingly vital tool in the medicinal chemist's arsenal.
References
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- Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2025, November 28).
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- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
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- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- MDPI. (2022, August 25). Methods for Determination of Lipophilicity | Encyclopedia MDPI.
- Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. (n.d.).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- A modified shake-flask solubility method, where the equilibration time was shortened through heating, was used to determine the solubility of 48 different drugs and pharmaceutical excipients in pure water at room temper
- Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Benchchem. (n.d.). (S)-(Tetrahydrofuran-2-yl)methanol.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online.
- BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.).
- OECD. (2005, January 21). 2-FURANMETHANOL, TETRAHYDRO CAS N°: 97-99-4.
- 2-Furanmethanol, tetrahydro-, phosph
- Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark.
- PubChem. (n.d.). Tetrahydropyran-2-methanol | C6H12O2 | CID 7524.
- PubChem. (n.d.). Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360.
- Sigma-Aldrich. (n.d.). Tetrahydropyran-2-methanol 98 100-72-1.
- Wikipedia. (n.d.). 2-Methyltetrahydrofuran.
- The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one, 699-61-6.
- Alfa Chemistry. (n.d.). CAS 100-72-1 Tetrahydropyran-2-methanol.
- Cheméo. (n.d.). Chemical Properties of 2-Furanmethanol, tetrahydro- (CAS 97-99-4).
- NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-. NIST WebBook.
- Simson Pharma Limited. (n.d.). (Tetrahydrofuran-2-yl)methanol | CAS No- 97-99-4.
- Benchchem. (n.d.). An In-depth Technical Guide to Tetrahydro-5-methylfuran-2-methanol (CAS: 6126-49-4).
- Molinspiration. (n.d.).
- Wikipedia. (n.d.). Tetrahydropyran.
- ResearchGate. (2025, August 7). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
- NIST. (n.d.). 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-. NIST WebBook.
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A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of (1-Oxaspiro[4.4]nonan-2-yl)methanol
Introduction: The Criticality of Enantiopurity in Spirocyclic Scaffolds
(1-Oxaspiro[4.4]nonan-2-yl)methanol represents a class of chiral building blocks increasingly vital in medicinal chemistry and materials science. The spirocyclic core imparts a rigid, three-dimensional structure that is highly sought after for designing novel therapeutics and chiral ligands. As with most chiral compounds, the biological activity or catalytic efficiency often resides in a single enantiomer, while the other may be inactive or even detrimental.[1] Therefore, the precise and accurate determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental necessity for meaningful research and development.[2]
This guide provides an in-depth comparison of the primary analytical techniques for validating the e.e. of (1-Oxaspiro[4.4]nonan-2-yl)methanol and related chiral alcohols. We will move beyond simple procedural lists to explore the underlying principles and causal logic that inform method selection and optimization, empowering researchers to make judicious choices tailored to their specific analytical challenges.
Methodology Comparison: Chromatographic vs. Spectroscopic Approaches
The determination of enantiomeric excess fundamentally relies on creating a diastereomeric interaction, which can then be distinguished and quantified.[3] This can be achieved either transiently, as in chromatography with a chiral stationary phase, or by forming stable diastereomeric complexes for spectroscopic analysis. The three principal methods we will compare are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral resolving agents.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in the gas phase. | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Formation of diastereomeric complexes with a chiral resolving agent, inducing chemical shift non-equivalence.[4] |
| Sample Volatility | Required. Derivatization may be necessary for alcohols.[5] | Not required. Highly versatile. | Not required. |
| Analysis Time | Fast (typically 10-30 minutes). | Moderate (typically 10-40 minutes). | Very fast (5-15 minutes per sample). |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Low (mg level required). |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Solvent Consumption | Very Low. | High. | Low. |
| Method Development | Can be complex, often requires screening of columns and temperature programs.[6] | Can be complex, requires screening of columns and mobile phases.[7] | Relatively straightforward; involves screening of resolving agents. |
| Destructive? | Yes. | Yes (unless fraction collection is used). | No, the sample can be fully recovered. |
Chiral Gas Chromatography (GC): The High-Resolution Choice for Volatile Analytes
Chiral GC is a powerful technique renowned for its high resolution and sensitivity, making it ideal for analyzing volatile and semi-volatile compounds.[8] For chiral alcohols like (1-Oxaspiro[4.4]nonan-2-yl)methanol, direct analysis is possible, but peak shape and resolution are often dramatically improved by derivatization.
Causality: Why Derivatize? The primary hydroxyl group in the target molecule can cause peak tailing on many GC columns due to its polarity and hydrogen-bonding capabilities. Converting it to a less polar ester, such as an acetate or trifluoroacetate, serves two key purposes:
-
Increases Volatility: The ester is more volatile than the corresponding alcohol, allowing for analysis at lower temperatures and resulting in sharper peaks.[5]
-
Enhances Chiral Recognition: The derivatizing group can introduce additional interaction points with the chiral stationary phase, often leading to better separation (a higher resolution factor, α).[9]
The most common chiral stationary phases (CSPs) for this purpose are derivatized cyclodextrins, which create chiral cavities that transiently include one enantiomer more favorably than the other.[10]
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Experimental Protocol: Chiral GC via Acetylation
-
Derivatization: In a 1 mL vial, dissolve ~1 mg of the (1-Oxaspiro[4.4]nonan-2-yl)methanol sample in 200 µL of pyridine. Add 100 µL of acetic anhydride. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Workup: Cool the vial to room temperature. Add 500 µL of dichloromethane and 500 µL of deionized water. Vortex thoroughly. Allow the layers to separate and carefully transfer the lower organic layer to a clean GC vial.
-
GC-FID Analysis:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent β-cyclodextrin column.[9]
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (FID).
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 2°C/min to 180°C, and hold for 5 min. (Note: This program is a starting point and must be optimized).[6]
-
-
Calculation: Identify the two peaks corresponding to the enantiomeric acetate esters. Integrate their peak areas (A1 and A2). Calculate the e.e. using the formula: e.e. (%) = [|A1 - A2| / (A1 + A2)] x 100.[11]
Chiral High-Performance Liquid Chromatography (HPLC): Unmatched Versatility
Chiral HPLC is arguably the most widely used technique for e.e. determination due to its broad applicability to non-volatile compounds and its operational flexibility.[12] The separation occurs based on the differential formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). For chiral alcohols, polysaccharide-based CSPs are exceptionally effective.[13]
Causality: How Polysaccharide CSPs Work CSPs like Chiralcel® OD (cellulose-based) or Chiralpak® AD (amylose-based) consist of polysaccharide derivatives coated onto a silica support.[14] These polymers form helical grooves that act as chiral recognition sites. Separation is achieved through a combination of interactions—hydrogen bonding, dipole-dipole, and steric hindrance—between the analyte and the chiral polymer. The slightly different 3D fit of each enantiomer into these grooves leads to different retention times.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Experimental Protocol: Chiral HPLC (Normal Phase)
-
Sample Preparation: Prepare a stock solution of (1-Oxaspiro[4.4]nonan-2-yl)methanol at approximately 1 mg/mL in the mobile phase (or a compatible solvent). Filter the solution through a 0.45 µm syringe filter.[13]
-
HPLC Analysis:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10 v/v). (Note: The ratio of hexane to alcohol modifier is the most critical parameter to optimize for resolution).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary).
-
-
Calculation: Identify and integrate the two enantiomer peaks. Calculate the e.e. using the standard area percent formula.[15] For unambiguous peak assignment, inject a sample of a known enantiomer if available.
Chiral NMR Spectroscopy: The Non-Destructive, Rapid Alternative
NMR spectroscopy offers a distinct advantage: it is non-destructive. This method is ideal when the sample is precious or needed for further experiments. The technique relies on a chiral resolving agent (CRA)—either a chiral shift agent (CSA) or a chiral solvating agent (CSA)—to induce a diastereomeric environment.[16] In this environment, the chemically identical nuclei of the two enantiomers become magnetically non-equivalent, resulting in separate signals in the NMR spectrum.[17]
Causality: How Chiral Shift Reagents Work Paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), act as Lewis acids that reversibly coordinate to Lewis basic sites on the analyte, like the hydroxyl group of our target molecule. This coordination brings the paramagnetic metal ion close to the analyte, inducing large changes (shifts) in the chemical shifts of nearby protons. Because the CRA is itself chiral, the complex formed with the (R)-enantiomer is a diastereomer of the complex formed with the (S)-enantiomer. This diastereomeric interaction results in a differential shift for the protons of each enantiomer, allowing for their distinct integration.
Experimental Protocol: ¹H NMR with a Chiral Shift Reagent
-
Sample Preparation: Dissolve 5-10 mg of the (1-Oxaspiro[4.4]nonan-2-yl)methanol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample alone to identify a well-resolved proton signal, preferably one close to the stereocenter (e.g., the proton on the carbinol carbon).
-
Titration with CSA: Add a small, known amount (e.g., 0.1 equivalents) of a chiral shift reagent like Eu(hfc)₃ directly to the NMR tube. Shake well.
-
Acquire Subsequent Spectra: Re-acquire the ¹H NMR spectrum. Observe the splitting of the target proton signal into two distinct signals. Continue adding small aliquots of the CSA and acquiring spectra until baseline resolution of the two signals is achieved. Avoid adding a large excess, as this can cause significant peak broadening.[18]
-
Calculation: Carefully integrate the two separated signals (I1 and I2) corresponding to the two enantiomers. The e.e. is calculated as: e.e. (%) = [|I1 - I2| / (I1 + I2)] x 100.[17]
Logical Selection of Analytical Method
Choosing the right technique depends on a balance of factors including sample properties, available resources, and the specific analytical goal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositori.udl.cat [repositori.udl.cat]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
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- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. csfarmacie.cz [csfarmacie.cz]
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- 16. online.ucpress.edu [online.ucpress.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chiral Shift Reagent for Determination of Enantiomeric Excess | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Thermal Profiling of Spirocyclic Scaffolds: (1-Oxaspiro[4.4]nonan-2-yl)methanol
This guide outlines a rigorous thermal analysis framework for (1-Oxaspiro[4.4]nonan-2-yl)methanol , a spirocyclic building block increasingly relevant in medicinal chemistry for increasing
To provide a grounded scientific comparison, this guide benchmarks the target compound against Tetrahydrofurfuryl Alcohol (THFA) . THFA serves as the ideal "linear" (non-spiro) analog, possessing the same core ether-alcohol functionality but lacking the conformational lock of the spiro[4.4]nonane system.
Executive Summary & Structural Logic
The Challenge: Spirocyclic ethers are valued for their hydrolytic stability and defined exit vectors in drug design. However, the quaternary spiro-carbon introduces steric strain that can alter thermal decomposition pathways compared to simple cyclic ethers.
The Solution: A comparative TGA/DSC study establishes the "thermal cost" of the spiro-fusion.
-
Target: (1-Oxaspiro[4.4]nonan-2-yl)methanol (Rigid, high steric bulk).
-
Benchmark: Tetrahydrofurfuryl Alcohol (THFA) (Flexible, industry standard).
Hypothesis: The "Gem-Dialkyl" (Thorpe-Ingold) effect inherent in the spiro[4.4] system will result in a higher boiling point and glass transition temperature (
Material Profile & Reference Standards
| Feature | Target: (1-Oxaspiro[4.4]nonan-2-yl)methanol | Benchmark: Tetrahydrofurfuryl Alcohol (THFA) |
| Structure | Spiro-fused (Cyclopentane + THF) | Monocyclic (THF only) |
| CAS | Specific spiro-analog | 97-99-4 |
| Mol. Weight | ~156.22 g/mol | 102.13 g/mol |
| Primary Risk | Ring strain release (Thermal cleavage) | Peroxide formation (Ether oxidation) |
| Expected State | Viscous Liquid / Low-melting Solid | Fluid Liquid (Mp: <-80°C) |
Experimental Protocol (Self-Validating)
A. Thermogravimetric Analysis (TGA)[1][2][3][4]
-
Instrument: TGA 5500 (TA Instruments) or TGA/DSC 3+ (Mettler Toledo).
-
Crucible: 100
L Platinum (high thermal conductivity, reusable). -
Purge Gas: Nitrogen (
) at 50 mL/min (Inert) vs. Air (Oxidative stress test). -
Ramp Rate: 10°C/min from Ambient to 600°C.
-
Validation Check: If mass loss onset < Boiling Point, the sample is degrading, not evaporating.[1]
B. Differential Scanning Calorimetry (DSC)[1][2][3][6]
-
Instrument: DSC 2500 (TA Instruments) with RCS90 cooler.
-
Crucible: Tzero Aluminum Hermetic Pan (Pinhole lid). Critical: Use hermetic pans to prevent evaporation from masking the glass transition.
-
Cycle:
-
Cool to -90°C (Equilibrate).
-
Heat to 250°C at 10°C/min (First Heat - erases thermal history).
-
Cool to -90°C at 10°C/min.
-
Heat to 250°C at 10°C/min (Second Heat - Data Collection).
-
Comparative Analysis & Expected Data
TGA: Volatility vs. Stability
The spiro-scaffold significantly alters the volatility profile.
| Parameter | THFA (Benchmark) [1] | Spiro-Target (Predicted) | Interpretation |
| ~100°C | ~145°C | The spiro-fusion increases molecular weight and Van der Waals interactions, reducing volatility. | |
| ~178°C (Boiling/Evap) | >210°C | THFA evaporates before degrading. The Spiro compound will likely show a degradation step after evaporation begins. | |
| Residue at 600°C | < 0.5% | ~2-5% | Spiro-compounds often leave higher char yields due to complex radical recombination during ring opening. |
DSC: Phase Transitions
This is where the rigidity of the spiro-system becomes apparent.
| Parameter | THFA (Benchmark) [2] | Spiro-Target (Predicted) | Interpretation |
| -100°C to -80°C | -40°C to -10°C | Critical Differentiator: The spiro-lock restricts chain rotation, significantly raising | |
| N/A (Liquid) | Potential | If the spiro-isomer is pure (e.g., single diastereomer), it may crystallize.[1] | |
| Exothermic Onset | >250°C | >220°C | Caution: The spiro-ether bond is strained. An exotherm near 220°C indicates ring-opening polymerization. |
Visualizing the Workflow
The following diagram outlines the decision tree for characterizing the spiro-compound, specifically distinguishing between evaporation and degradation—a common pitfall with low-molecular-weight alcohols.
Caption: Decision tree for thermal characterization, prioritizing hermetic sealing to decouple volatility from degradation.
Senior Scientist Recommendations
-
The "Pinhole" Technique: When analyzing (1-Oxaspiro[4.4]nonan-2-yl)methanol, do not use a completely open pan. The alcohol group promotes hydrogen bonding, but the ether is volatile. Use a hermetic aluminum pan with a laser-drilled pinhole (50
m). This maintains self-generated atmosphere (suppressing evaporation) while allowing decomposition gases to escape, preventing pan rupture [3]. -
Oxidative Stability: Run a secondary TGA in Air . Spiro-ethers are generally more stable to autoxidation than linear ethers (like THFA) because the
-protons are sterically shielded. If the onset of weight loss in Air is significantly lower than in Nitrogen, your compound is forming peroxides.[1] -
Baseline Subtraction: This compound is likely a viscous liquid. The change in heat capacity (
) at the glass transition will be subtle. You must perform a baseline subtraction (run an empty pan recipe) to flatten the DSC curve and make the visible.
References
-
NIST Chemistry WebBook. Tetrahydrofurfuryl alcohol Thermochemical Data.[2] National Institute of Standards and Technology. [Link]
-
PubChem. Tetrahydrofurfuryl alcohol Compound Summary. National Library of Medicine. [Link]
-
Mettler Toledo. Thermal Analysis of Liquids and Volatiles (Application Note). [Link]
-
TA Instruments. Thermogravimetric Analysis Theory and Applications. [Link]
Sources
A Comparative Benchmarking Guide to the Synthetic Efficiency of (1-Oxaspiro[4.4]nonan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-oxaspiro[4.4]nonane skeleton is a privileged structural motif found in a diverse array of biologically active natural products. The introduction of a hydroxymethyl group at the 2-position provides a key handle for further functionalization, making (1-Oxaspiro[4.4]nonan-2-yl)methanol a highly sought-after chiral intermediate. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to the synthetic community. This guide will dissect and compare plausible synthetic strategies, highlighting their respective strengths and weaknesses to facilitate the selection of the most appropriate route for a given research objective.
Synthetic Strategies: A Head-to-Head Comparison
We will explore two primary synthetic strategies for the preparation of (1-Oxaspiro[4.4]nonan-2-yl)methanol:
-
Route A: Diol-to-Spiroketal Cyclization. This classic approach relies on the acid-catalyzed intramolecular cyclization of a suitable γ-keto diol precursor.
-
Route B: Lactone Reduction Strategy. This pathway commences with a readily accessible spirocyclic lactone, which is then reduced to the target primary alcohol.
The following sections will provide a detailed examination of each route, including a logical workflow, step-by-step experimental protocols, and a comparative analysis of key performance indicators.
Visualizing the Synthetic Pathways
Figure 1. Comparative workflow of the two primary synthetic routes to (1-Oxaspiro[4.4]nonan-2-yl)methanol.
Route A: Diol-to-Spiroketal Cyclization
This strategy is predicated on the well-established principle of acid-catalyzed spiroketalization of a dihydroxy ketone precursor.[1][2] The key challenge lies in the efficient synthesis of the requisite γ-keto diol.
Causality Behind Experimental Choices
The success of this route hinges on the controlled reduction of a γ-keto ester to the corresponding diol without affecting the ketone functionality, followed by a clean, high-yielding cyclization. The choice of reducing agent is critical to avoid over-reduction or side reactions. Subsequent acid-catalyzed cyclization is a thermodynamically driven process that favors the formation of the stable spiroketal ring system.
Experimental Protocol: Route A
Step 1: Synthesis of the γ-Keto Diol
A plausible precursor for the target molecule is a γ-keto diol which can be synthesized from a corresponding γ-keto ester. The selective reduction of the ester in the presence of a ketone can be challenging. A potential approach involves the use of a chemoselective reducing agent at low temperatures.
-
Materials: γ-Keto ester, Lithium aluminum hydride (LiAlH4), Diethyl ether (anhydrous), Hydrochloric acid (1 M).
-
Procedure:
-
To a stirred solution of the γ-keto ester (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add a solution of LiAlH4 (1.1 eq) in diethyl ether dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the solid and wash with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude γ-keto diol.
-
Step 2: Acid-Catalyzed Spiroketalization
-
Materials: γ-Keto diol, Dichloromethane (anhydrous), p-Toluenesulfonic acid (catalytic amount).
-
Procedure:
-
Dissolve the crude γ-keto diol in anhydrous dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1-Oxaspiro[4.4]nonan-2-yl)methanol.
-
Route B: Lactone Reduction Strategy
This approach leverages the commercially available or readily synthesized 1,6-dioxaspiro[4.4]nonane-2,7-dione as a starting material.[3][4] The core spirocyclic framework is already in place, and the synthesis focuses on the reduction of the lactone functionalities.
Causality Behind Experimental Choices
The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH4) is necessary to reduce the stable lactone groups to the corresponding primary alcohols.[5][6][7][8] This one-pot reduction of both lactones offers a potentially shorter route, though it may lead to a mixture of products requiring careful purification.
Experimental Protocol: Route B
Step 1: Synthesis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione
This starting material can be synthesized from succinic anhydride.
-
Materials: Succinic anhydride, Potassium hydroxide (catalytic).
-
Procedure:
-
Heat succinic anhydride with a catalytic amount of potassium hydroxide under vacuum.[3]
-
The product is purified by vacuum distillation and recrystallization.
-
Step 2: Reduction to (1-Oxaspiro[4.4]nonan-2-yl)methanol
The reduction of 1,6-dioxaspiro[4.4]nonane-2,7-dione with LiAlH4 has been reported to yield 3-hydroxymethyl-1,3,6-hexanetriol, which indicates the opening of the spirocyclic system.[4] However, a carefully controlled partial reduction might offer a pathway to the desired product, although this would likely be a low-yielding and complex process to optimize. A more direct, albeit hypothetical, approach would involve the selective reduction of a mono-lactone precursor, 1-oxaspiro[4.4]nonan-2-one.
Hypothetical Step 2 (from 1-oxaspiro[4.4]nonan-2-one):
-
Materials: 1-Oxaspiro[4.4]nonan-2-one, Lithium aluminum hydride (LiAlH4), Diethyl ether (anhydrous), Hydrochloric acid (1 M).
-
Procedure:
-
To a stirred suspension of LiAlH4 (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 1-oxaspiro[4.4]nonan-2-one (1.0 eq) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solids and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (1-Oxaspiro[4.4]nonan-2-yl)methanol.
-
Performance Benchmarking: A Comparative Table
| Metric | Route A: Diol-to-Spiroketal Cyclization | Route B: Lactone Reduction Strategy |
| Overall Yield | Moderate to Good (Potentially 50-70% over 2 steps) | Potentially Low to Moderate (Highly dependent on the viability of selective reduction) |
| Number of Steps | 2 (from γ-keto diol) | 1 (from 1-oxaspiro[4.4]nonan-2-one) or 2 (from succinic anhydride) |
| Starting Material Availability | Requires synthesis of a specific γ-keto diol. | Can start from commercially available succinic anhydride. |
| Scalability | Generally scalable, but chemoselective reduction might be challenging on a large scale. | Potentially scalable if a reliable source of the mono-lactone is available. |
| Stereocontrol | Can be adapted for stereoselective synthesis by using chiral precursors for the diol. | Stereocontrol depends on the stereochemistry of the starting lactone. |
| Key Advantage | A more convergent and potentially higher-yielding approach. | Utilizes a simple and readily available starting material. |
| Key Disadvantage | Requires the synthesis of a potentially complex precursor. | The direct reduction of the dilactone may not be selective, and the synthesis of the mono-lactone adds steps. |
Conclusion and Future Outlook
Both synthetic strategies present viable, yet distinct, pathways to (1-Oxaspiro[4.4]nonan-2-yl)methanol.
-
Route A (Diol-to-Spiroketal Cyclization) appears to be the more robust and predictable approach, offering a higher potential for good overall yields, particularly if a stereocontrolled synthesis of the γ-keto diol can be achieved.
-
Route B (Lactone Reduction Strategy) is attractive due to its use of a simple starting material. However, its practicality is contingent on either the development of a selective reduction of the dilactone or an efficient synthesis of the mono-lactone precursor.
For researchers requiring a reliable and scalable synthesis of (1-Oxaspiro[4.4]nonan-2-yl)methanol, focusing on the optimization of the diol-to-spiroketal cyclization route is recommended. Future research in this area could explore novel catalytic methods for the direct and stereoselective synthesis of the required γ-keto diol, further enhancing the efficiency of this pathway. Additionally, the development of chemoselective reagents for the mono-reduction of the spiro-dilactone would significantly increase the appeal of the lactone reduction strategy.
References
-
Barbier, P. (n.d.). Barbier reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
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(n.d.). Barbier Reaction. Retrieved February 15, 2026, from [Link]
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(2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]
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(n.d.). diols. Nova Science Publishers. Retrieved February 15, 2026, from [Link]
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(n.d.). Reformatsky reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
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Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., Gladkikh, P. D., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]
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(n.d.). 2-Oxaspiro[4.4]nonane. Thieme E-Journals. Retrieved February 15, 2026, from [Link]
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(n.d.). Barbier reaction. chemeurope.com. Retrieved February 15, 2026, from [Link]
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d'Angelo, J., Desmaële, D., Dumas, F., & Guingant, A. (2005). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION OF (-)-CEPHALOTAXINE. HETEROCYCLES, 66, 31-43. [Link]
-
(n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 558-575. [Link]
-
(2025, March 29). Barbier Reaction: Mechanism & Examples. NROChemistry. Retrieved February 15, 2026, from [Link]
-
(n.d.). Reformatsky Reaction. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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(2024, June 7). The Reformatsky reaction is an addition reaction in which an orga... Study Prep in Pearson+. Retrieved February 15, 2026, from [Link]
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(n.d.). Reformatsky Reaction. Cambridge University Press. Retrieved February 15, 2026, from [Link]
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Coffinier, D., & Othman, M. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21–44. [Link]
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Billups, W. E., Litosh, V. A., Saini, R. K., & Daniels, A. D. (1999). Synthesis of Oxaspiropentene. Organic Letters, 1(8), 1163-1164. [Link]
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(2025, August 7). Synthesis of Spiroketals by Iridium-Catalyzed Double Hydroalkoxylation. ResearchGate. Retrieved February 15, 2026, from [Link]
-
(2025, August 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Retrieved February 15, 2026, from [Link]
-
(n.d.). Diol. In Wikipedia. Retrieved February 15, 2026, from [Link]
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(2025, August 7). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., Gladkikh, P. D., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]
-
(n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
(2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
(n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. Retrieved February 15, 2026, from [Link]
-
Chen, D., & Chen, C. (2011). Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[9][9]nonane: Application to the Formal Synthesis of (±)-Stemonamine. Organic Letters, 13(3), 502-505. [Link]
-
Paquette, L. A., Owen, D. R., Bibart, R. T., & Seekamp, C. K. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 66(8), 2828-2834. [Link]
-
(2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). [Video]. YouTube. [Link]
-
Bonjoch, J., & Diaba, F. (1996). Synthesis of new polyfunctional 1-oxaspiro[4.4]nonanes and 1-oxaspiro[4.5]decanes: a general methodology. Tetrahedron, 52(48), 15161-15172. [Link]
-
Kurniawan, Y. S., Sasmita, M. H., & Puspitasari, F. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-310. [Link]
-
Hanaoka, M., Nagasaka, T., & Ohki, S. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237-1240. [Link]
-
(2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
(n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
(n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][10][11][12]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
(n.d.). Diol synthesis by dihydroxylation. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Sources
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. pearson.com [pearson.com]
- 3. 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 7. m.youtube.com [m.youtube.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Barbier reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Barbier Reaction (Chapter 7) - Name Reactions in Organic Synthesis [cambridge.org]
Safety Operating Guide
(1-Oxaspiro[4.4]nonan-2-yl)methanol proper disposal procedures
Executive Summary & Chemical Profile
(1-Oxaspiro[4.4]nonan-2-yl)methanol is a specialized spirocyclic ether-alcohol intermediate. While often used as a scaffold in medicinal chemistry, its disposal requires specific attention to two functional groups: the primary alcohol (flammability) and the spirocyclic ether (potential peroxide formation).
This guide provides a self-validating protocol for the safe disposal of this compound, adhering to EPA RCRA standards and general laboratory safety best practices.
| Chemical Attribute | Details |
| Chemical Class | Spirocyclic Ether / Primary Alcohol |
| Primary Hazard | Flammable Liquid (Category 3) (Predicted) |
| Secondary Hazard | Peroxide Former (Class C/D) (Potential) |
| Waste Stream | Organic Solvent (Non-Halogenated) |
| RCRA Code | D001 (Ignitable) |
Hazard Assessment & Pre-Disposal Validation
Before moving the container to waste, you must validate the chemical state. Ethers can form explosive peroxides upon prolonged storage, particularly if exposed to air or light.
The "Peroxide Decision" Protocol
Why this matters: Incineration facilities may reject or charge exorbitant fees for containers with high peroxide levels due to explosion risk during processing.
-
Visual Inspection: Check for crystals around the cap or stratification in the liquid. If crystals are present, DO NOT TOUCH. Contact EHS immediately for bomb squad/high-hazard removal.
-
Test Strip Validation: If liquid is clear, use a starch-iodide peroxide test strip.
-
< 20 ppm: Safe for standard solvent disposal.
-
> 20 ppm: Must be treated (reduced) before bulking.
-
Mechanism of Action: The spirocyclic ether oxygen can undergo radical autoxidation at the
-carbon, forming hydroperoxides. While spiro-structures are generally more sterically hindered than open-chain ethers (like diethyl ether), they are not immune to this degradation pathway [1].[1]
Disposal Workflow (Decision Tree)
The following logic gate ensures compliance with federal (EPA) and local regulations.
Figure 1: Decision tree for the safe evaluation and routing of spirocyclic ether waste. Note the critical "STOP" point if crystallization is observed.
Step-by-Step Operational Procedures
Step 1: Segregation & Compatibility
Do not mix this compound with incompatible waste streams.
-
Compatible With: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.
-
INCOMPATIBLE With (Do Not Mix):
-
Oxidizers: (Nitric acid, Peroxides) -> Risk of exothermic runaway.
-
Halogenated Solvents: (DCM, Chloroform) -> While chemically stable, mixing halogenated and non-halogenated waste increases disposal costs significantly.[1] Keep separate unless your facility burns all organics together.
-
Step 2: Containerization
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred to inhibit further peroxidation).
-
Venting: Use a cap with a pressure-relief mechanism if available, or ensure significant headspace (10-15%) to allow for thermal expansion.
-
Grounding: If transferring more than 4 Liters, ground and bond the receiving container to prevent static discharge ignition [2].
Step 3: Labeling (RCRA Compliance)
Attach a hazardous waste label with the following specific data points:
-
Contents: (1-Oxaspiro[4.4]nonan-2-yl)methanol (95%+), Trace Impurities.
Step 4: Final Disposal Method
The only acceptable final fate for this compound is Fuel Blending/Incineration .
-
Process: The waste is injected into a cement kiln or chemical incinerator. The high calorific value of the alcohol/ether backbone allows it to be used as fuel to break down other hazardous wastes.
-
Prohibited: Do not pour down the sink. It is not water-soluble enough to biodegrade rapidly and poses a flammability risk in sewer headspaces.
Emergency Contingencies
| Scenario | Immediate Action |
| Spill (< 100 mL) | Absorb with vermiculite or spill pads.[1] Place in a fume hood to evaporate or seal in a waste bag labeled "Solvent Debris." |
| Spill (> 1 L) | Evacuate the area. Remove ignition sources.[2][6][7] Call emergency response. |
| Skin Exposure | Wash with soap and water for 15 minutes. The alcohol moiety aids dermal absorption; monitor for systemic irritation. |
| Eye Exposure | Flush with water for 15 minutes.[7] Seek medical attention (standard organic solvent protocol). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Standard 1910.106 - Flammable liquids. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
